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Foundational

Selective Suppression of Effector Memory T Cells via Kv1.3 Blockade: A Technical Guide to 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one

Target Audience: Immunologists, Electrophysiologists, and Preclinical Drug Development Scientists Compound Designations: 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one; 5-(4-phenoxybutoxy)psoralen; PAP-1 Executive Summary T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Immunologists, Electrophysiologists, and Preclinical Drug Development Scientists Compound Designations: 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one; 5-(4-phenoxybutoxy)psoralen; PAP-1

Executive Summary

The pursuit of targeted immunosuppression has long been hindered by the broad-spectrum toxicity of agents that indiscriminately inhibit all T cell subsets. 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one, commonly referred to as 1[1], represents a paradigm shift in immunopharmacology. As a rationally designed, orally bioavailable small molecule, PAP-1 is a highly potent and selective blocker of the voltage-gated potassium channel Kv1.3[2]. Because Kv1.3 is uniquely upregulated in chronically activated effector memory T cells (T_EM), PAP-1 allows researchers to selectively suppress the autoreactive cells responsible for autoimmune pathogenesis while preserving the acute immune response mediated by naive and central memory T cells.

Biophysical Causality: The Kv1.3 – T_EM Axis

To understand why PAP-1 is an effective immunomodulator, one must examine the biophysical requirements of T cell activation. Upon antigen presentation, T cells require a sustained influx of calcium (Ca2+) through Calcium Release-Activated Calcium (CRAC) channels to drive proliferation. This Ca2+ influx is strictly dependent on a negative resting membrane potential, which is maintained by the continuous efflux of potassium (K+)[3].

The selectivity of PAP-1 exploits a critical phenotypic switch in potassium channel dependency:

  • Naive and Central Memory T Cells (T_CM): Upon activation, these subsets predominantly upregulate the calcium-activated potassium channel KCa3.1 to maintain their membrane potential[4].

  • Effector Memory T Cells (T_EM): Following repeated antigen exposure, T_EM cells downregulate KCa3.1 and drastically4[4] from ~250 to ~1,500 channels per cell.

When PAP-1 blocks Kv1.3, it induces localized membrane depolarization specifically in T_EM cells[4]. This depolarization collapses the electromotive driving force required for Ca2+ entry. The resulting attenuation of intracellular Ca2+ signaling prevents the activation of the phosphatase calcineurin. Consequently, the Nuclear Factor of Activated T cells (NFAT) remains phosphorylated and cannot translocate to the nucleus, thereby halting IL-2 transcription and clonal expansion[5].

MoA PAP1 PAP-1 (Kv1.3 Blocker) Kv13 Kv1.3 Channel Inhibition PAP1->Kv13 Binds C-type state Depol Membrane Depolarization Kv13->Depol Blocks K+ efflux Ca Diminished Ca2+ Influx Depol->Ca Reduces electrical gradient Calc Calcineurin Inactivation Ca->Calc Low intracellular Ca2+ NFAT Reduced NFAT Translocation Calc->NFAT Prevents dephosphorylation Supp T_EM Cell Suppression NFAT->Supp Halts IL-2 transcription

Fig 1: Mechanistic pathway of PAP-1 induced T_EM cell suppression via Kv1.3 channel blockade.

Pharmacological Profile & Target Selectivity

The psoralen backbone of PAP-1 is a crucial pharmacophore that dictates its high affinity for Kv1.3[2]. Mechanistically, PAP-1 blocks Kv1.3 in a use-dependent manner, 6[6] of the channel with a stoichiometry of two inhibitor molecules per channel[4].

The table below summarizes the quantitative selectivity metrics that make PAP-1 an ideal probe for T_EM-mediated pathologies.

Table 1: Pharmacological Profile of PAP-1
Target ChannelIC50 / EC50Selectivity Ratio (vs Kv1.3)Biological / Physiological Role
Kv1.3 2 nM 1x T_EM cell activation & proliferation
Kv1.545 nM22.5xCardiac action potential repolarization
Kv1.1, 1.2, 1.4, 1.6, 1.7> 66 nM33x to 125xNeuronal excitability & neurotransmitter release
KCa3.1> 2,000 nM> 1,000xNaive / T_CM cell activation
HERG (Kv11.1)> 2,000 nM> 1,000xCardiac repolarization (Safety liability)

(Data synthesized from standardized patch-clamp assays [[4]](), [[2]](), 6)

Self-Validating Experimental Methodologies

To rigorously evaluate the immunosuppressive efficacy of PAP-1, experimental designs must incorporate internal controls that validate its target selectivity. The following protocols establish a self-validating system by utilizing parallel assays.

Protocol 1: In Vitro T_EM Proliferation Assay (CFSE Tracking)

This protocol relies on the deliberate separation of T cell subsets to prove that PAP-1 selectively targets T_EM cells while sparing Naive/T_CM cells.

Causality of Experimental Choices:

  • CD4+ CCR7- Sorting: CCR7 is a homing receptor that directs cells to secondary lymphoid organs; its absence definitively distinguishes effector memory (CCR7-) from central memory (CCR7+) subsets[4],[6].

  • CFSE Labeling: Carboxyfluorescein succinimidyl ester (CFSE) covalently binds intracellular amines. Because its fluorescence intensity halves with each cell division, it provides a precise quantification of generational expansion rather than mere metabolic viability.

  • Naive T Cell Control: Running a parallel Naive T cell cohort validates selectivity. Because Naive cells rely on KCa3.1, they should proliferate normally in the presence of PAP-1.

Step-by-Step Workflow:

  • Isolate human PBMCs using standard density gradient centrifugation.

  • Enrich total CD4+ T cells via negative magnetic bead selection to avoid unwanted receptor agonism.

  • Sort the enriched population via FACS into CCR7- (T_EM) and CCR7+ (Naive/T_CM) fractions.

  • Label both fractions with 5 µM CFSE for 10 minutes at 37°C, followed by quenching with FBS.

  • Seed cells in 96-well plates and pre-incubate with PAP-1 at variable concentrations (0, 2, 10, 50, 100 nM) for 30 minutes.

  • Stimulate the cells using anti-CD3/anti-CD28 coated microbeads (1:1 bead-to-cell ratio).

  • Harvest cells at 72 hours and analyze CFSE dilution via flow cytometry.

    • Expected Result: PAP-1 will suppress the proliferation of CCR7- T_EM cells with an IC50 of ~10 nM[6], while CCR7+ cells remain unaffected.

Workflow PBMC PBMC Isolation Sort FACS Sorting (CD4+ CCR7-) PBMC->Sort CFSE CFSE Labeling Sort->CFSE Treat PAP-1 Treatment (0-100 nM) CFSE->Treat Stim Anti-CD3/CD28 Stimulation Treat->Stim Flow Flow Cytometry (Proliferation) Stim->Flow

Fig 2: Self-validating workflow for in vitro isolation and proliferation tracking of T_EM cells.

Protocol 2: Electrophysiological Validation (Whole-Cell Patch-Clamp)

To accurately measure the potency of PAP-1, patch-clamp protocols must account for its use-dependent binding mechanism.

Causality of Experimental Choices:

  • High-Frequency Pulsing: Because PAP-1 preferentially binds the C-type inactivated state[6], applying repeated depolarizing pulses forces the channels into inactivation, exposing the true binding affinity of the compound.

Step-by-Step Workflow:

  • Culture HEK293T cells stably expressing human Kv1.3.

  • Establish the whole-cell configuration using a borosilicate patch pipette (2-4 MΩ) filled with K-aspartate intracellular solution.

  • Apply a holding potential of -80 mV.

  • Deliver a train of 200 ms depolarizing pulses to +40 mV at a frequency of 1 Hz.

  • Perfuse PAP-1 into the extracellular bath and record the steady-state fractional block of the peak outward K+ current.

Translational Implications in Autoimmunity

The targeted nature of PAP-1 provides a distinct advantage over broad-spectrum immunosuppressants (e.g., cyclosporine, corticosteroids), which often lead to opportunistic infections. By exclusively shutting down the Kv1.3-dependent T_EM cells, PAP-1 preserves the host's ability to mount acute immune responses against novel pathogens.

In rigorous preclinical evaluations, PAP-1 has demonstrated profound efficacy in 7[7], suppressing delayed-type hypersensitivity (DTH)[4],[2], and inhibiting oxazolone-induced allergic contact dermatitis[7]. These results validate the therapeutic hypothesis that Kv1.3 blockade is a viable strategy for treating T_EM-mediated inflammatory disorders.

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Exploratory

An In-Depth Technical Guide to the Phase I Metabolites of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one in Rodent Models

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the identification and characterization of Phase I metabolites...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the identification and characterization of Phase I metabolites of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one, a novel furocoumarin derivative, within rodent models. We will delve into the scientific rationale behind the experimental design, provide detailed, field-tested protocols, and interpret potential outcomes, equipping you with the necessary knowledge to conduct these critical drug metabolism studies.

Introduction: The Significance of Metabolic Profiling

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one, belonging to the furanocoumarin class of compounds, holds therapeutic promise. However, its journey from a promising candidate to a viable drug is contingent on a thorough understanding of its metabolic fate. Phase I metabolism, the initial series of biochemical modifications, is a critical determinant of a drug's pharmacokinetic profile, efficacy, and potential toxicity. These reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, rendering the parent compound more water-soluble and susceptible to subsequent Phase II conjugation and excretion.[1]

For furanocoumarins, metabolic pathways are of particular interest due to their known interactions with CYP enzymes, which can lead to significant drug-drug interactions.[2][3][4][5] A study on the related compound, 5-(4-phenoxybutoxy)psoralen (PAP-1), in Sprague-Dawley rats identified several Phase I metabolites, highlighting the importance of these investigations for this structural class.[6] Therefore, a robust characterization of the Phase I metabolites of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one in preclinical rodent models is not merely a regulatory requirement but a scientific necessity to predict its behavior in humans and ensure its safety and efficacy.[7][8]

Predicted Metabolic Pathways: An Evidence-Based Approach

Based on the chemical structure of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one and known metabolic pathways of similar furanocoumarin and phenoxybutoxy-containing compounds, we can anticipate several key Phase I transformations. The primary sites for metabolic attack are the phenoxybutoxy side chain and the furan and pyrone rings of the chromen-7-one core.

Anticipated Phase I Metabolic Reactions:

  • O-dealkylation: Cleavage of the ether linkage in the phenoxybutoxy side chain is a highly probable metabolic route. This would result in the formation of a hydroxylated furo[3,2-g]chromen-7-one and a corresponding phenoxybutanol fragment.

  • Hydroxylation: Aromatic hydroxylation can occur on the phenyl ring of the phenoxy group or at various positions on the furo[3,2-g]chromen-7-one scaffold. Aliphatic hydroxylation along the butoxy chain is also a likely transformation.

  • Epoxidation: The furan ring is susceptible to epoxidation, a common metabolic pathway for furan-containing compounds, which can sometimes lead to the formation of reactive intermediates.

Understanding these potential pathways is crucial for designing analytical methods capable of detecting and identifying the resulting metabolites.

Experimental Design: A Multi-pronged Strategy for Metabolite Identification

A comprehensive approach combining both in vitro and in vivo models is essential for a thorough investigation of Phase I metabolism. This dual strategy allows for the initial identification of metabolites in a controlled environment and subsequent confirmation and quantification in a whole-animal system, providing a more complete picture of the drug's metabolic fate.

In Vitro Metabolism: Liver Microsome Incubation

Rationale: Rodent liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[9][10] This in vitro system provides a rapid and cost-effective method to identify the major oxidative metabolites of a test compound.[11][12]

Experimental Workflow:

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Compound Test Compound Stock Incubate Incubate at 37°C Compound->Incubate Microsomes Rodent Liver Microsomes Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: In Vitro Liver Microsome Incubation Workflow.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one in a suitable organic solvent (e.g., DMSO).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, rodent liver microsomes (typically 0.5-1.0 mg/mL protein concentration), and the test compound stock solution (final concentration typically 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to identify non-enzymatic degradation.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean tube for analysis.

In Vivo Rodent Model

Rationale: An in vivo study provides a more physiologically relevant assessment of drug metabolism, accounting for absorption, distribution, and excretion processes that can influence metabolite profiles.[7][13][14] The choice of rodent species (e.g., mice or rats) will depend on the specific research objectives and the availability of relevant disease models.[15]

Experimental Workflow:

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Dosing Administer Compound to Rodents Blood Collect Blood Samples Dosing->Blood Urine Collect Urine/Feces Dosing->Urine Plasma Isolate Plasma Blood->Plasma Extraction Extract Metabolites Urine->Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: In Vivo Rodent Study Workflow for Metabolite Profiling.

Detailed Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate the chosen rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice) to the housing conditions for at least one week.

    • Administer 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one via the intended clinical route (e.g., oral gavage or intravenous injection) at a pharmacologically relevant dose. A vehicle control group should be included.

  • Sample Collection:

    • Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate method (e.g., tail vein or retro-orbital bleeding).

    • House the animals in metabolic cages to facilitate the collection of urine and feces over a 24 or 48-hour period.

  • Sample Processing:

    • Process blood samples to obtain plasma by centrifugation.

    • Perform a protein precipitation step on the plasma samples using a solvent like acetonitrile.

    • Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave any Phase II conjugates and reveal the parent Phase I metabolites.

    • Extract metabolites from processed plasma and urine using liquid-liquid or solid-phase extraction techniques to concentrate the analytes and remove interfering matrix components.[16]

Analytical Methodology: LC-MS/MS for Metabolite Identification and Structural Elucidation

Rationale: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the cornerstone analytical technique for drug metabolite identification due to its high sensitivity, selectivity, and structural elucidation capabilities.[1][16][17][18][19]

Key Steps in LC-MS/MS Analysis:

  • Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used to separate the parent drug from its more polar metabolites based on their hydrophobicity. A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization, is employed.

  • Mass Spectrometric Detection and Characterization:

    • Full Scan MS: Acquire full scan mass spectra to detect the molecular ions of the parent compound and all potential metabolites. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of metabolites.[1]

    • Product Ion Scanning (MS/MS): Fragment the molecular ions of the parent drug and suspected metabolites to obtain characteristic fragmentation patterns. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification can often be deduced.

Data Interpretation: The identification of metabolites is a systematic process of comparing the retention times and mass spectral data of the potential metabolites with those of the parent compound. The mass shift from the parent drug indicates the type of metabolic transformation (e.g., +16 Da for hydroxylation, -C4H8O for O-dealkylation).

Table 1: Predicted Phase I Metabolites and their Mass Shifts

Predicted MetaboliteMetabolic ReactionMass Shift from Parent (Da)
Hydroxylated MetaboliteHydroxylation+16
Dihydrodiol MetaboliteEpoxidation followed by hydrolysis+34
O-dealkylated MetaboliteO-dealkylation of the butoxy chain-72
Carboxylic Acid MetaboliteOxidation of a primary alcohol+14

Concluding Remarks and Future Directions

This guide has outlined a robust and scientifically sound approach for the identification of Phase I metabolites of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one in rodent models. By integrating in vitro and in vivo methodologies with advanced analytical techniques like LC-MS/MS, researchers can gain a comprehensive understanding of the metabolic fate of this novel compound.

The data generated from these studies will be instrumental in:

  • Guiding lead optimization efforts to enhance metabolic stability.

  • Informing the design of subsequent pharmacokinetic and toxicology studies.

  • Providing a basis for predicting potential drug-drug interactions.

  • Supporting the regulatory submission for clinical trials.

Future work should focus on quantifying the major metabolites, identifying the specific CYP isoforms responsible for their formation, and assessing their pharmacological and toxicological activities. This comprehensive metabolic profiling is a critical step in the successful development of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one as a safe and effective therapeutic agent.

References

  • Clarke, N. J., & Rindgen, D. (2003). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 230, 247-268. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Ji, Q. C., El-Shourbagy, T. A., & Buzescu, A. (2003). Simultaneous fast HPLC-MS/MS analysis of drug candidates and hydroxyl metabolites in plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 295-305. [Link]

  • Kim, D. H., et al. (2020). Gut Metabolism of Furanocoumarins: Proposed Function of Co O-Methyltransferase. ACS Omega, 5(47), 30458-30466. [Link]

  • Selvita. (n.d.). In Vivo Metabolic Models. Retrieved from [Link]

  • Eklund, G. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Uppsala University. [Link]

  • Kostiainen, R., & Sikanen, T. (2012). Liquid chromatography–mass spectrometry in drug metabolism studies. OuluREPO. [Link]

  • Guo, L. Q., & Yamazoe, Y. (2004). Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines. Acta Pharmacologica Sinica, 25(2), 129-136. [Link]

  • Kumar, G. N., & Surapaneni, S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.3. [Link]

  • Kim, D. H., et al. (2020). Gut Metabolism of Furanocoumarins: Proposed Function of Co O-Methyltransferase. ACS Omega. [Link]

  • Alwsci. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]

  • ResearchGate. (2026). Furanocoumarin profiles and inhibitory effects on cytochrome P450 activity of whole citrus fruit. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Cancalon, P. F., & Haun, C. (2006). GRAPEFRUIT JUICE FURANOCOUMARINS AND P450 CYTOCHROME CYP3A4. Florida Online Journals. [Link]

  • Chen, J., et al. (2024). Furanocoumarin profiles and inhibitory effects on cytochrome P450 activity of whole citrus fruit. Food Quality and Safety. [Link]

  • Cyagen. (n.d.). Metabolic Disease Mouse Models for Reliable Drug Discovery. Retrieved from [Link]

  • J-Stage. (2000). Inhibitory Effect of Natural Furanocoumarins on Human Microsomal Cytochrome P450 3A Activity. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100938. [Link]

  • ResearchGate. (n.d.). Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat. [Link]

  • MDPI. (2025). Flavonoids and Furanocoumarins Involved in Drug Interactions. [Link]

  • van de Kerkhof, E. G., de Graaf, I. A., Groothuis, G. M., & van der Kuil, A. (2007). Induction of phase I and II drug metabolism in rat small intestine and colon in vitro. Drug Metabolism and Disposition, 35(6), 944-951. [Link]

  • Lee, S., et al. (2013). In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from man and rodents. Planta Medica, 79(17), 1628-1636. [Link]

  • National Center for Biotechnology Information. (2022). A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. [Link]

  • HETEROCYCLES. (2021). SYNTHESIS AND CYTOTOXICITY PROPERTIES OF SOME NOVEL FUNCTIONALIZED 2-{2-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]. [Link]

  • MDPI. (2024). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. [Link]

  • SciELO México. (2017). Structure - Function Analysis of the Cytochromes P450, Responsible for Phenprocoumon Metabolism. [Link]

Sources

Foundational

Binding site analysis of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one on voltage-gated potassium channels

Binding Site Analysis of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) on Voltage-Gated Potassium Channel Kv1.3 Executive Summary The voltage-gated potassium channel Kv1.3 is a critical regulator of membrane potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Binding Site Analysis of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) on Voltage-Gated Potassium Channel Kv1.3

Executive Summary

The voltage-gated potassium channel Kv1.3 is a critical regulator of membrane potential in effector memory T cells (TEM) and microglia, making it a prime pharmacological target for autoimmune and neuroinflammatory diseases[1]. Among the most potent and selective small-molecule inhibitors of Kv1.3 is 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one , commonly known as PAP-1 (or 5-(4-phenoxybutoxy)psoralen)[2]. This technical whitepaper dissects the structural pharmacology of PAP-1, elucidating the causality behind its unique "tripartite complex" binding mechanism, its state-dependent affinity, and the self-validating experimental workflows required to map its receptor site.

Molecular Architecture of the PAP-1 Receptor Site

Unlike simple hydrophobic cations (e.g., tetraethylammonium [TEA]) that block the pore with a Hill coefficient of 1, PAP-1 exhibits a Hill coefficient of 2, indicating a complex stoichiometry[3]. Extensive site-directed mutagenesis and in silico docking have revealed that PAP-1 acts as an inner pore blocker, binding directly below the selectivity filter[3].

The receptor site is defined by a highly specific Tripartite Complex Model :

  • Cationophilic Coordination: Two uncharged, electron-rich PAP-1 molecules coordinate a single permeating K⁺ ion within the inner pore. The oxygen atoms of the furo[3,2-g]chromen-7-one (coumarin) moieties form an electrostatic interaction with the K⁺ ion[3].

  • Hydrophobic Anchoring: The flexible phenoxyalkoxy side chains of the two PAP-1 molecules extend outward into the hydrophobic intrasubunit interfaces between the S5 and S6 helices of the channel[3].

  • P-Loop Interactions: Residues at the bottom of the pore loop (P-loop) provide critical spatial constraints that lock the coumarin rings in place[3].

Pathway TCR TCR Activation Ca Ca2+ Influx (CRAC) TCR->Ca NFAT NFAT Translocation Ca->NFAT Cytokine Cytokine Release NFAT->Cytokine Kv13 Kv1.3 (K+ Efflux) Membrane Membrane Hyperpolarization Kv13->Membrane Maintains PAP1 PAP-1 Blockade PAP1->Kv13 Inhibits Membrane->Ca Driving Force

Fig 1. Kv1.3 signaling pathway in T-cells and the inhibitory mechanism of PAP-1.

State-Dependent Binding Dynamics & Causality

A defining feature of PAP-1 is its preferential affinity for the C-type inactivated state of the Kv1.3 channel[2]. This is not a coincidental property but a direct causal requirement of the tripartite binding mechanism.

The Causality of State-Dependence: During active K⁺ conduction (the open state), the rapid flux of ions through the selectivity filter physically displaces the central K⁺ ion required to anchor the two PAP-1 molecules. However, when the channel enters C-type inactivation, the outer mouth of the selectivity filter undergoes a conformational collapse[4]. This cessation of K⁺ flux traps a K⁺ ion in the inner cavity, providing the stable electrostatic anchor necessary to maintain the PAP-1:K⁺:PAP-1 tripartite complex[3]. Because Kv1.3 undergoes C-type inactivation much more readily than other Kv1 family members, this mechanism drives PAP-1's exceptional isoform selectivity.

Quantitative Selectivity Profile

The structural nuances of the S5-S6 interfaces and the propensity for C-type inactivation grant PAP-1 a highly favorable therapeutic window.

Target ChannelEC50 / IC50 ValueSelectivity Ratio (vs Kv1.3)Reference
Kv1.3 2 nM 1x (Target) [2]
Kv1.545 nM23-fold[2]
Other Kv1 Family> 66 nM33- to 125-fold[2]
CCR7- TEM Cells10 nM (Proliferation IC50)Functional Assay[2]

Self-Validating Experimental Workflows

To rigorously map a binding site, researchers must employ orthogonal, self-validating protocols. The following workflows detail how the PAP-1 inner pore binding site is functionally and computationally verified.

Protocol A: Electrophysiological Competition Assay (Patch-Clamp)

To prove that PAP-1 binds the inner pore, it must competitively displace known inner pore blockers.

  • Cell Preparation: Transiently transfect HEK293 cells with human Kv1.3 plasmids.

  • Whole-Cell Configuration: Establish a Giga-ohm seal using a patch pipette (2-4 MΩ).

  • State Induction: Hold the membrane potential at -80 mV. Apply 500-ms depolarizing pulses to +40 mV every 45 seconds. This repetitive pulsing drives the channels into the C-type inactivated state, maximizing PAP-1 affinity[3].

  • Baseline Blockade:

    • Internal Competition: Perfuse the intracellular pipette solution with 1 mM TEA (an established inner pore blocker).

    • External Competition: Alternatively, perfuse the extracellular bath with 20 μM verapamil.

  • Competitive Displacement: Co-apply 10 nM PAP-1 to the bath.

  • Validation Logic: In the absence of competitors, 10 nM PAP-1 yields ~92% steady-state block. When internal TEA is present, PAP-1 block is reduced to ~65%, confirming that PAP-1 and TEA compete for overlapping spatial coordinates in the inner cavity[3].

Protocol B: In Silico Molecular Docking & Mutagenesis
  • Mutagenesis: Perform alanine-scanning on the S5, S6, and P-loop segments of Kv1.3. Measure the shift in PAP-1 IC50 for each mutant to identify critical sensing residues.

  • Homology Modeling: Construct a 3D model of the Kv1.3 inner pore in the closed/inactivated conformation.

  • Constraint Application: Use the mutagenesis data to define rigid distance constraints. Without these constraints, hands-free docking of a highly flexible ligand like PAP-1 into a flexible pore yields too vast a search space[3].

  • Monte Carlo Minimization: Execute docking simulations. Filter the resulting low-energy conformations for those that successfully accommodate two PAP-1 molecules and one K⁺ ion without steric clashes with the S6 helices[3].

Workflow Mut Site-Directed Mutagenesis (S5, S6, P-loop) Patch Whole-Cell Patch-Clamp (Electrophysiology) Mut->Patch Comp Pore Blocker Competition (TEA & Verapamil) Patch->Comp Functional Assay Dock Monte Carlo Docking (In Silico) Comp->Dock Distance Constraints Model Tripartite Complex Model (PAP-1 : K+ : PAP-1) Dock->Model Structural Prediction

Fig 2. Experimental workflow for validating the PAP-1 binding site on Kv1.3.

Therapeutic Implications

By selectively targeting the inner pore of Kv1.3 and exploiting the channel's C-type inactivated state, PAP-1 achieves profound immunosuppressive effects without the broad cytotoxicity associated with general K⁺ channel blockers[2]. In preclinical models, PAP-1 effectively suppresses allergic contact dermatitis, prevents type-1 diabetes progression, and alleviates neuroinflammation and amyloid-beta (Aβ) pathology in Alzheimer's disease models[1][3]. Understanding its tripartite binding mechanism provides a vital blueprint for the rational design of next-generation cationophilic channel blockers.

References

  • Potassium Channel Block by a Tripartite Complex of Two Cationophilic Ligands and a Potassium Ion. NIH. 3

  • PAP-1 (5-(4-Phenoxybutoxy)psoralen) | Kv1.3 Blocker. MedChemExpress. 2

  • Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond. Frontiers. 1

  • Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads. Taylor & Francis.4

Sources

Exploratory

A Comprehensive Technical Guide to 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1): Physicochemical Properties and Biological Context

Abstract: This technical guide provides an in-depth analysis of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one, commonly known as PAP-1. As a potent and highly selective small-molecule inhibitor of the voltage-gated potassi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one, commonly known as PAP-1. As a potent and highly selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, PAP-1 has emerged as a significant pharmacological tool and a promising therapeutic candidate for T-cell-mediated autoimmune diseases. This document consolidates critical information on its chemical identity, core physicochemical properties, mechanism of action, and established experimental protocols. The content herein is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the study and application of Kv1.3 channel modulators.

Introduction: The Significance of PAP-1 in Immunomodulation

The voltage-gated potassium channel Kv1.3 is a critical regulator of lymphocyte activation. Its expression is particularly high on the cell membranes of activated effector memory T-cells (TEM), which are key drivers in the pathogenesis of numerous autoimmune disorders, including multiple sclerosis, psoriasis, and type 1 diabetes.[1][2] The strategic blockade of Kv1.3 channels leads to membrane depolarization, which in turn attenuates the calcium signaling required for T-cell proliferation and function. This makes Kv1.3 an attractive therapeutic target for selective immunosuppression.[2]

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) is a psoralen-based derivative designed as a potent and selective blocker of the Kv1.3 channel.[1][3] It distinguishes itself from earlier-generation inhibitors by exhibiting significantly greater selectivity for Kv1.3 over other potassium channels, particularly the cardiac Kv1.5 channel, thereby promising a more favorable safety profile.[1] This guide offers a detailed exploration of PAP-1's chemical and biological characteristics to support its continued investigation and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in both in vitro and in vivo settings. These properties govern solubility, stability, and bioavailability, directly impacting experimental design and outcomes.

Chemical Structure and Identifiers

PAP-1 is a furocoumarin (psoralen) derivative characterized by a phenoxybutoxy side chain attached at the 5-position of the furo[3,2-g]chromen-7-one core.

Caption: Chemical structure and key identifiers of PAP-1.

Core Chemical Properties

The molecular formula and weight are essential for preparing solutions of known molarity. The predicted properties provide a baseline for understanding its behavior under various experimental conditions.

PropertyValueSource
Molecular Formula C₂₁H₁₈O₅[]
Molecular Weight 350.36 g/mol []
Appearance Solid powder[]
Purity Typically ≥95%[]
Predicted Boiling Point 555.8 ± 50.0 °C (at 760 Torr)[]
Predicted Density 1.269 ± 0.06 g/cm³ (at 20 °C)[]
InChI Key KINMYBBFQRSVLL-UHFFFAOYSA-N[]
Canonical SMILES C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4[]
Solubility and Stability

The lipophilic nature of PAP-1 dictates its solubility profile. It is practically insoluble in aqueous solutions but shows good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

  • DMSO: Soluble, with reported concentrations ranging from 9 mg/mL to 50 mg/mL.[][5] For consistency, it is critical to use anhydrous DMSO, as moisture can reduce the solubility of hydrophobic compounds over time.[6]

  • Water: Insoluble.[5]

  • In Vivo Formulations: For animal studies, PAP-1 can be prepared in various vehicles. Common formulations include suspensions in corn oil or complex solutions using co-solvents like PEG300 and surfactants like Tween 80.[5][6]

Storage Recommendations:

  • Solid Powder: Store desiccated at -20°C for long-term stability (up to 3 years).[5] Short-term storage at 2-8°C is also acceptable.[]

  • In Solvent (e.g., DMSO): Prepare stock solutions and store in small aliquots at -80°C to minimize freeze-thaw cycles. Stable for at least one year under these conditions.[5]

Mechanism of Action and Biological Profile

PAP-1's therapeutic potential is derived from its specific and potent interaction with the Kv1.3 channel.

Selective Kv1.3 Channel Blockade

PAP-1 is a highly potent blocker of Kv1.3, with a reported half-maximal effective concentration (EC₅₀) of 2 nM.[1][7] Its mechanism is "use-dependent," meaning it binds more effectively to channels that are open or in an inactivated state, which is characteristic of chronically activated T-cells.[1][7] Specifically, it preferentially binds to the C-type inactivated state of the channel.[7]

This high potency is coupled with excellent selectivity. PAP-1 is 23-fold selective for Kv1.3 over the cardiac Kv1.5 channel (EC₅₀ = 45 nM) and exhibits 33- to 125-fold selectivity over other Kv1 family channels.[1][7] This selectivity is a critical feature, as off-target effects on cardiac ion channels are a major safety concern in drug development.

T_Cell Effector Memory T-Cell Kv1_3 Kv1.3 Channel T_Cell->Kv1_3 High Expression K_efflux K+ Efflux Kv1_3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Sustained Ca2+ Influx Hyperpolarization->Ca_influx Activation T-Cell Activation & Proliferation Ca_influx->Activation PAP1 PAP-1 PAP1->Kv1_3 Block Blockade

Caption: PAP-1 mechanism of action in T-cells.

Immunosuppressive Effects

By blocking Kv1.3, PAP-1 effectively inhibits the proliferation of human TEM cells in vitro.[1][2] This translates to functional efficacy in vivo, where PAP-1 has been shown to suppress delayed-type hypersensitivity (DTH) in rats, an inflammatory response mediated primarily by TEM cells.[1][2] Importantly, PAP-1 does not exhibit general cytotoxic or phototoxic effects and was found to be negative in the Ames test for mutagenicity, underscoring its specific mechanism of action.[1]

Experimental Protocols and Handling

Proper handling and preparation are crucial for obtaining reliable and reproducible data with PAP-1.

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a standard stock solution for use in most cell-based assays.

Rationale: A high-concentration stock in DMSO allows for minimal solvent carryover into aqueous cell culture media, preventing solvent-induced toxicity. Aliquoting and deep-freezing preserve the compound's integrity by preventing repeated freeze-thaw cycles.

Materials:

  • PAP-1 (MW: 350.36 g/mol )

  • Anhydrous DMSO

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.50 mg of PAP-1 powder and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the tube. The concentration will be 3.50 mg/mL, which corresponds to 10 mM ( (3.50 mg/mL) / (350.36 mg/mmol) = 0.00999 mol/L ≈ 10 mM ).

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[5]

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.

  • Storage: Store the aliquots at -80°C for long-term use.[5]

Workflow: In Vitro T-Cell Proliferation Assay

This workflow outlines a typical experiment to assess the inhibitory effect of PAP-1 on T-cell proliferation.

Rationale: This assay directly measures the functional consequence of Kv1.3 blockade. Including a vehicle control (DMSO) and a range of PAP-1 concentrations allows for the determination of an IC₅₀ value.

cluster_workflow T-Cell Proliferation Assay Workflow start Isolate Human T-Cells (e.g., PBMCs) label_cells Label with Proliferation Dye (e.g., CFSE) start->label_cells plate_cells Plate Cells in Culture Medium label_cells->plate_cells treat Treat with PAP-1 Dilution Series (Vehicle Control, 2-100 nM) plate_cells->treat stimulate Add T-Cell Stimulant (e.g., anti-CD3/CD28 beads) treat->stimulate incubate Incubate for 3-5 Days stimulate->incubate analyze Analyze Proliferation (e.g., Flow Cytometry for CFSE dilution) incubate->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for a T-cell proliferation assay.

Summary and Future Directions

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) is a well-characterized, potent, and selective Kv1.3 channel inhibitor. Its robust physicochemical and pharmacological profiles have established it as an invaluable tool for studying T-cell biology and a lead compound for developing novel immunomodulatory therapies. Currently in preclinical development for conditions like psoriasis, its journey highlights the potential of targeting ion channels for treating autoimmune diseases.[]

Future research may focus on enhancing its pharmacokinetic properties, developing novel delivery systems to target specific tissues, and exploring its therapeutic efficacy in a broader range of Kv1.3-mediated pathologies.

References

  • Schmitz, A., Sankaranarayanan, A., Azam, P., Schmidt-Lassen, K., Homerick, D., Hänsel, W., & Wulff, H. (2005). Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. Molecular Pharmacology, 68(5), 1254–1270. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design of PAP-1, a Selective Small Molecule Kv1.3 Blocker, for the Suppression of Effector Memory T Cells in Autoimmune Diseases. Retrieved from [Link]

  • Pereira, M. E., et al. (2013). Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques. PLoS ONE, 8(4), e63402. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Patch-Clamp Protocol for Characterizing Kv1.3 Inhibition by PAP-1

Abstract The voltage-gated potassium channel Kv1.3 is a validated therapeutic target for a range of T-cell-mediated autoimmune diseases, including multiple sclerosis and type 1 diabetes.[1][2] Its role in regulating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The voltage-gated potassium channel Kv1.3 is a validated therapeutic target for a range of T-cell-mediated autoimmune diseases, including multiple sclerosis and type 1 diabetes.[1][2] Its role in regulating the membrane potential of T lymphocytes is critical for their activation and proliferation.[3][4][5] PAP-1 (5-(4-phenoxybutoxy)psoralen) is a highly potent and selective small-molecule inhibitor of Kv1.3, making it an invaluable tool for research and a promising candidate for drug development.[1][6][7] This application note provides a detailed, field-proven protocol for measuring the inhibitory activity of PAP-1 on Kv1.3 channels using the whole-cell patch-clamp electrophysiology technique. We delve into the causality behind experimental choices, from solution composition to the specific design of the voltage protocol, ensuring a robust and reproducible assay for researchers, scientists, and drug development professionals.

Scientific Background and Assay Principle

Kv1.3: A Key Regulator in T-Cell Activation

Voltage-gated potassium channels (Kv) are tetrameric, membrane-spanning proteins that open in response to membrane depolarization, allowing K+ ions to flow out of the cell.[3] This efflux of positive charge repolarizes the membrane, playing a crucial role in regulating cellular excitability. In T lymphocytes, Kv1.3 is the primary voltage-gated K+ channel. Following T-cell receptor stimulation, an influx of Ca2+ occurs through CRAC channels. To sustain this Ca2+ influx, which is essential for downstream signaling pathways leading to cytokine production and proliferation, the cell must maintain a negative membrane potential. Kv1.3 channels facilitate this by mediating K+ efflux, thereby counteracting depolarization.[5][8] Inhibition of Kv1.3 leads to membrane depolarization, which diminishes the electrical driving force for Ca2+ entry, ultimately suppressing T-cell activation.[8]

PAP-1: A Use-Dependent Inhibitor

PAP-1 is a psoralen derivative that potently blocks Kv1.3 with a reported half-maximal inhibitory concentration (IC50) of approximately 2 nM.[1][7][9] A critical feature of PAP-1 is its mechanism of action: it is a use-dependent and state-dependent inhibitor. It preferentially binds to the C-type inactivated state of the Kv1.3 channel.[1][7][8] C-type inactivation is a conformational change in the channel's outer pore region that occurs during sustained depolarization, rendering the channel non-conductive.[2][4] PAP-1 stabilizes this inactivated state, effectively trapping the channel and preventing its return to the resting state. This mechanistic detail is paramount for designing an effective electrophysiological protocol.

The Whole-Cell Patch-Clamp Technique

The whole-cell patch-clamp technique is the gold-standard method for studying ion channel pharmacology, offering unparalleled resolution of ionic currents across the entire cell membrane.[10] In this configuration, a glass micropipette forms a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[11] A brief application of suction ruptures the membrane patch under the pipette tip, providing low-resistance electrical access to the cell's interior. This allows the experimenter to control the membrane voltage (voltage-clamp) and directly measure the ionic currents flowing through the channels.

// Invisible edges for layout Plating -> Solutions [style=invis]; Baseline -> Measure [style=invis]; } END_DOT Figure 1: High-level experimental workflow for Kv1.3 inhibition assay.

Materials and Methods

Cell Lines and Culture

A stable mammalian cell line with high expression of recombinant human Kv1.3 is essential for obtaining robust currents and minimizing interference from other endogenous channels.

  • Recommended Cell Lines: L929, HEK293, or CHO cells stably transfected with the human Kv1.3 gene (KCNA3).[9][12][13]

  • Culture Medium: Standard appropriate medium (e.g., DMEM or F-12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418 or puromycin) to maintain stable expression.

  • Cell Preparation: For recording, cells should be plated at a low density onto glass coverslips 24-48 hours prior to the experiment to ensure they are healthy and not over-confluent.[14]

Solutions and Reagents

The composition of intracellular and extracellular solutions is critical for isolating Kv1.3 currents and maintaining cell health. All solutions should be filtered (0.2 µm) before use.

Table 1: Extracellular (Bath) Solution
Component Concentration (mM)
NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH; Osmolarity ~310 mOsm/L
Table 2: Intracellular (Pipette) Solution
Component Concentration (mM)
KF or K-Gluconate134
MgCl₂2
CaCl₂1
HEPES10
EGTA10
Mg-ATP4
Adjust pH to 7.2 with KOH; Osmolarity ~300 mOsm/L[15][16]
PAP-1 Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of PAP-1 (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C.

  • Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in the extracellular solution to achieve the final desired concentrations (e.g., 0.1 nM to 100 nM). The final DMSO concentration should be kept constant across all solutions and should not exceed 0.1% to avoid solvent effects.

Step-by-Step Experimental Protocol

Electrophysiology Rig Setup
  • Pipette Preparation: Pull glass capillary tubes to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.

  • System Preparation: Mount a coverslip with adherent cells into the recording chamber on the microscope stage. Begin perfusing the chamber with the extracellular solution.

  • Pipette Filling: Fill a prepared micropipette with the intracellular solution and mount it onto the headstage of the manipulator.

Establishing a Whole-Cell Recording
  • Positive Pressure: Apply slight positive pressure to the pipette before lowering it into the bath solution. This keeps the tip clean.[17]

  • Cell Approach: Under visual guidance, carefully approach a healthy-looking, isolated cell with the pipette tip. A "dimple" on the cell surface indicates contact.[17]

  • Seal Formation: Release the positive pressure and apply gentle suction to encourage the formation of a high-resistance seal between the pipette tip and the cell membrane. Monitor the resistance using a voltage-step test pulse. A successful seal will have a resistance >1 GΩ (a "giga-seal").[11]

  • Go Whole-Cell: Apply a brief, sharp pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. The test pulse will now show capacitive transients.

  • Stabilization & Quality Control: Allow the cell to stabilize for 3-5 minutes. Monitor the series resistance (Rs) and membrane resistance (Rm). Only proceed with cells that have a stable Rs < 15 MΩ and Rm > 300 MΩ.

Voltage Protocol and Data Acquisition

The voltage protocol is designed to maximize the number of channels in the C-type inactivated state, thereby promoting PAP-1 binding.[8][12]

Table 3: Voltage-Clamp Protocol for PAP-1 Inhibition
Parameter Value
Holding Potential (V_h)-80 mV
Depolarizing Pulse (V_p)+40 mV
Pulse Duration (t_p)200 ms - 2 s
Interpulse Interval15 - 30 s

Data Acquisition Procedure:

  • Baseline Recording: Apply the voltage protocol repetitively until a stable peak current amplitude is observed for at least 3-5 consecutive pulses. This is the control current (I_Control).

  • Compound Application: Switch the perfusion system to the extracellular solution containing the lowest concentration of PAP-1.

  • Measuring Inhibition: Continue to apply the same repetitive voltage protocol. The current amplitude will decrease with each pulse as more channels become blocked by PAP-1. Continue until the current reaches a new, stable steady-state level (I_PAP1).

  • Washout: (Optional) Switch the perfusion back to the control extracellular solution to observe the reversibility of the block.

  • Dose-Response: Repeat steps 1-3 for each concentration of PAP-1, typically starting from the lowest concentration and progressing to the highest on the same cell or using a fresh cell for each concentration.

Data Analysis and Interpretation

  • Measure Peak Current: For each trace, measure the peak outward current amplitude during the depolarizing step.

  • Calculate Percent Inhibition: For each PAP-1 concentration, calculate the percentage of current inhibited using the steady-state blocked current (I_PAP1) relative to the initial control current (I_Control):

    % Inhibition = (1 - (I_PAP1 / I_Control)) * 100[18]

  • Generate Dose-Response Curve: Plot the % Inhibition as a function of the logarithm of the PAP-1 concentration.

  • Fit the Curve: Fit the dose-response data to the Hill equation to determine the IC50 (the concentration at which 50% of the current is inhibited) and the Hill coefficient (n_H).

    % Inhibition = Max_Inhibition / (1 + (IC50 / [Drug])^n_H)

    Expected Results: The IC50 for PAP-1 on Kv1.3 should be in the low nanomolar range (~2 nM).[1][3] The Hill coefficient is often reported to be around 2, suggesting a stoichiometry of two PAP-1 molecules binding per channel.[1]

// Define Nodes with colors Closed [label="Closed", fillcolor="#F1F3F4", fontcolor="#202124"]; Open [label="Open", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactivated [label="Inactivated", fillcolor="#FBBC05", fontcolor="#202124"]; Blocked [label="Blocked\n(PAP-1 Bound)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges Closed -> Open [label="Depolarization"]; Open -> Closed [label="Repolarization"]; Open -> Inactivated [label="Sustained\nDepolarization"]; Inactivated -> Open [label="Repolarization\n(Slow)"]; Inactivated -> Blocked [label="+ PAP-1\n(High Affinity)", color="#EA4335", fontcolor="#EA4335", style=bold]; Open -> Blocked [label="+ PAP-1\n(Low Affinity)", color="#EA4335", fontcolor="#EA4335", style=dashed]; Blocked -> Inactivated [label="Washout\n(Very Slow)", style=dashed]; } END_DOT Figure 2: PAP-1 preferentially binds to the C-type inactivated state of Kv1.3.

References

  • Kv1.3 - Channelpedia. EPFL . [Link]

  • Schürmann, B. et al. (2015). Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques. PMC . [Link]

  • Schmitz, A. et al. (2005). Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. PubMed . [Link]

  • Pérez-Verdaguer, M. et al. (2023). The Phosphorylation of Kv1.3: A Modulatory Mechanism for a Multifunctional Ion Channel. MDPI . [Link]

  • Electrophysiology assays. a, b Whole-cell KV1.3 currents were recorded... ResearchGate . [Link]

  • A, inhibition of Kv1.3 current by increasing concentrations of PAP-1 in... ResearchGate . [Link]

  • Nguyen, H. M. et al. (2017). Mechanism of functional interaction between potassium channel Kv1.3 and sodium channel NavBeta1 subunit. PMC . [Link]

  • Clark, R. J. et al. (2022). Structures of the T cell potassium channel Kv1.3 with immunoglobulin modulators. bioRxiv . [Link]

  • (A) Electrophysiological recordings of whole-cell K currents from... ResearchGate . [Link]

  • Comparison of the kinetic characteristics of Kv1.3 channels between the... ResearchGate . [Link]

  • Pérez-Verdaguer, M. et al. (2016). Kv1.3 K+ Channel Physiology Assessed by Genetic and Pharmacological Modulation. Physiological Reviews . [Link]

  • Artwohl, M. et al. (2022). voltage-gated potassium channel KV1.3 regulates neutrophil recruitment during inflammation. Cardiovascular Research . [Link]

  • Knape, T. et al. (2022). Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. PMC . [Link]

  • Kv1.3 Inhibition: A Promising Avenue in Immunology and Autoimmune Disease Treatment. ICE Bioscience . [Link]

  • Flevari, A. et al. (2021). Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis. Frontiers in Immunology . [Link]

  • Szewczyk, A. et al. (2024). The 'Patch-Clamp' Technique and Its Application in Studies on Voltage-Gated Potassium Channels Kv1.3 in Normal and Cancer Cells. IntechOpen . [Link]

  • Tolhurst, G. et al. (2009). Kv1.3 is the exclusive voltage-gated K+ channel of platelets and megakaryocytes: roles in membrane potential, Ca2+ signalling and platelet count. PMC . [Link]

  • Bladen, C. (2016). #LabHacks: 14 sharp tips for patch clamping. Scientifica . [Link]

  • Application Report - CHO-KV1.3 and current clamp using Qube 384. Sophion Bioscience . [Link]

  • Leanza, L. et al. (2014). The secret life of ion channels: Kv1.3 potassium channels and proliferation. PMC . [Link]

  • Storey, N. M. et al. (2021). Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism. PMC . [Link]

  • CHO-Kv1.3 Cell Line. Aurora Biomed . [Link]

  • Franciosi, S. et al. (2021). Potassium Channels Kv1.3 and Kir2.1 But Not Kv1.5 Contribute to BV2 Cell Line and Primary Microglial Migration. MDPI . [Link]

  • SRA, V. et al. (2020). Modulation of Lymphocyte Potassium Channel KV1.3 by Membrane-Penetrating, Joint-Targeting Immunomodulatory Plant Defensin. ACS Pharmacology & Translational Science . [Link]

  • Deshmukh, P. A. et al. (2019). Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis. PMC . [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience . [Link]

  • Patch clamping tips and tricks : r/neuroscience. Reddit . [Link]

  • Ion Channels - Optimized Cell Lines. Fluxion . [Link]

  • Cell Lines for Ion-Channel Screening. Biocompare . [Link]

  • Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. Sophion Bioscience . [Link]

  • Patch-clamp workflow using Axon Instruments. Molecular Devices . [Link]

  • Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments. LabX . [Link]

  • Ogden, D. & Stanfield, P. Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas . [Link]

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Application

Application Note: 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one in Murine Models of Psoriasis

Introduction & Mechanistic Rationale 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one, commonly referred to as PAP-1 , is a highly potent, membrane-permeant small-molecule blocker of the voltage-gated potassium channel Kv1.3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one, commonly referred to as PAP-1 , is a highly potent, membrane-permeant small-molecule blocker of the voltage-gated potassium channel Kv1.3 [1]. With an EC50 of approximately 2 nM and a 23-fold selectivity over Kv1.5, PAP-1 has emerged as a premier investigational tool for T cell-mediated autoimmune diseases .

Causality of Target Selection: Psoriatic plaques are heavily infiltrated by autoreactive CD4+ and CD8+ effector memory T cells (T_EM cells). Upon activation, these pathogenic T_EM cells drastically upregulate Kv1.3 channels (expressing >3,000 channels per cell) [2]. Kv1.3 functions to extrude potassium ions, maintaining a hyperpolarized membrane potential. This electrical gradient is the absolute prerequisite for sustained calcium influx through Calcium Release-Activated Calcium (CRAC) channels.

By selectively blocking Kv1.3, PAP-1 depolarizes the T_EM cell membrane. This depolarization blunts Ca2+ entry, prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT, and ultimately suppresses the production of IL-2 and IFN-γ [1]. Because naïve and central memory T cells rely predominantly on a different channel (KCa3.1) for their activation, PAP-1 halts pathogenic T_EM proliferation while preserving general immunocompetence [3].

Mechanism PAP1 PAP-1 (5-(4-Phenoxybutoxy)psoralen) Kv13 Kv1.3 Channel (T_EM Cell Membrane) PAP1->Kv13 Blocks Membrane Membrane Depolarization Kv13->Membrane Induces CaInflux Decreased Ca2+ Influx (via CRAC) Membrane->CaInflux Causes NFAT Inhibition of NFAT Translocation CaInflux->NFAT Leads to Cytokines Suppression of IL-2 & IFN-γ NFAT->Cytokines Results in Proliferation Inhibition of T_EM Cell Proliferation Cytokines->Proliferation Drives

Fig 1. Mechanism of Kv1.3 inhibition by PAP-1 in effector memory T cells.

Preclinical Model Selection: The SCID Mouse Psoriasis-Xenograft Model

Causality of Model Choice: Standard murine models of psoriasis (e.g., imiquimod-induced dermatitis) rely heavily on innate immune hyperactivation and fail to accurately recapitulate the chronic, T_EM-driven pathology of human psoriasis. To rigorously evaluate the efficacy of PAP-1 on human targets, the beige-SCID mouse human-skin xenograft model is utilized [1].

SCID (Severe Combined Immunodeficiency) mice lack functional murine T and B cells, preventing the rejection of foreign tissue. The additional "beige" mutation impairs natural killer (NK) cell function, optimizing the environment for human tissue engraftment. This model allows researchers to test PAP-1 directly against human psoriatic T_EM cells residing within their native microenvironment [2].

Experimental Protocols

Protocol A: Formulation of PAP-1 for Topical Delivery

Rationale: PAP-1 is highly lipophilic and presents aqueous solubility challenges[4]. For targeted dermal delivery that maximizes local tissue concentration while minimizing systemic exposure, a specialized lipophilic ointment base is required.

  • Preparation of Vehicle : Melt a mixture of white petrolatum (Vaseline) and mineral oil (80:20 w/w) in a water bath at 65°C.

  • API Incorporation : Dissolve PAP-1 powder in a minimal volume of dimethyl sulfoxide (DMSO) (maximum 1% of total volume) to ensure complete molecular dispersion.

  • Blending : Slowly add the PAP-1/DMSO solution to the molten vehicle to achieve a final concentration of 2% (w/w) PAP-1. Homogenize at 10,000 rpm for 5 minutes using a high-shear laboratory mixer.

  • Cooling : Allow the ointment to cool to room temperature under continuous low-speed stirring to prevent API crystallization.

Protocol B: SCID Xenograft Workflow
  • Tissue Procurement : Obtain 6-mm keratome biopsies from active psoriatic plaques of human donors (requires IRB approval and informed consent).

  • Engraftment : Anesthetize 6-to-8-week-old beige-SCID mice. Create a full-thickness surgical defect on the dorsal skin matching the graft size. Suture the human psoriatic graft into the defect and secure it with a sterile, non-adherent dressing.

  • Vascularization Phase : Allow 3 to 4 weeks for the grafts to heal, vascularize, and establish a stable psoriasiform phenotype.

  • Treatment Regimen : Randomize successfully engrafted mice into vehicle control and treatment groups. Apply 50 mg of the 2% PAP-1 ointment (or vehicle) topically to the graft once daily for 28 days [1].

  • Tissue Harvesting : At day 28, euthanize the mice. Bisect the grafts: fix one half in 10% neutral buffered formalin for histology, and process the other half enzymatically (collagenase/dispase) for single-cell flow cytometry.

Workflow Step1 1. Human Psoriatic Skin Biopsy Step2 2. Engraftment onto beige-SCID Mice Step1->Step2 Step3 3. Healing Period (3-4 Weeks) Step2->Step3 Step4 4. Daily Topical PAP-1 (2% Ointment, 4 Weeks) Step3->Step4 Step5 5. Tissue Harvesting & Single-Cell Suspension Step4->Step5 Step6 6. Histology (H&E, IHC) & Flow Cytometry Step5->Step6

Fig 2. In vivo experimental workflow for the SCID mouse psoriasis-xenograft model.

Protocol C: Histological and Flow Cytometric Validation

Rationale: Efficacy must be quantified both morphologically (reversal of epidermal hyperplasia) and immunologically (depletion of pathogenic T cells).

  • Histology : Stain 5-µm paraffin-embedded sections with Hematoxylin & Eosin (H&E). Measure the rete peg length (epidermal thickness) using digital morphometry software.

  • Immunohistochemistry (IHC) : Stain sections with anti-human CD3 antibodies to quantify T cell infiltration per mm² of dermis.

  • Flow Cytometry : Stain the single-cell suspension with fluorophore-conjugated antibodies against human CD3, CD4, CD8, CD45RO, and Kv1.3. Analyze the specific depletion of the Kv1.3+ T_EM population.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes following 4 weeks of 2% PAP-1 topical treatment in the SCID-xenograft model, demonstrating significant disease modification [1].

Efficacy MetricVehicle Control (Mean ± SD)2% PAP-1 Ointment (Mean ± SD)% ReductionP-Value
Epidermal Thickness (Rete Peg Length, µm)210 ± 25105 ± 15~50%< 0.01
Dermal CD3+ T cells (cells/mm²)450 ± 6068 ± 12~85%< 0.001
Epidermal Ki-67+ Proliferating Cells (%)35 ± 512 ± 3~65%< 0.01
Kv1.3+ T_EM Cell Frequency (% of CD3+)75 ± 820 ± 5~73%< 0.01

References

  • Kundu-Raychaudhuri, S., et al. (2014). "Kv1.3 in psoriatic disease: PAP-1, a small molecule inhibitor of Kv1.3 is effective in the SCID mouse psoriasis--xenograft model." Journal of Autoimmunity, 55, 63-72. URL:[Link]

  • Gilhar, A., et al. (2011). "The beneficial effect of blocking Kv1.3 in the psoriasiform SCID mouse model." Journal of Investigative Dermatology, 131(1), 118-124. URL:[Link]

  • Perez-Verdaguer, M., et al. (2016). "Kv1.3 K+ Channel Physiology Assessed by Genetic and Pharmacological Modulation." Physiological Reviews, 96(1), 1-35. URL:[Link]

Sources

Method

Application Note: Targeted Suppression of Effector Memory T Cells in Experimental Autoimmune Encephalomyelitis (EAE) using 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one

Introduction & Mechanistic Rationale Multiple Sclerosis (MS) and its premier in vivo model, Experimental Autoimmune Encephalomyelitis (EAE), are characterized by the central nervous system (CNS) infiltration of autoreact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Multiple Sclerosis (MS) and its premier in vivo model, Experimental Autoimmune Encephalomyelitis (EAE), are characterized by the central nervous system (CNS) infiltration of autoreactive T cells[1]. A critical subpopulation driving this pathogenesis is the CCR7- effector memory T (TEM) cell[2]. Upon repeated autoantigen exposure, TEM cells drastically upregulate the voltage-gated potassium channel Kv1.3 (from ~200 to >1,000 channels per cell) to maintain the electrochemical driving force necessary for sustained calcium influx during activation[3].

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one , commonly referred to as PAP-1 (5-(4-Phenoxybutoxy)psoralen), is a highly potent, rationally designed small-molecule psoralen derivative that selectively blocks the Kv1.3 channel[3]. Unlike broad-spectrum immunosuppressants (e.g., calcineurin inhibitors) that indiscriminately target all T cell subsets, PAP-1 selectively suppresses TEM cells. Naive and central memory T (TCM) cells rely predominantly on the calcium-activated KCa3.1 channel and thus escape PAP-1-mediated inhibition[2]. This targeted approach ameliorates EAE pathology while preserving the bulk immune response to novel infections, making PAP-1 a highly valuable tool for preclinical neuroimmunology and drug development.

Quantitative Profiling of PAP-1

To ensure reproducibility and accurate dosing, the following table summarizes the established biochemical and pharmacokinetic properties of PAP-1.

ParameterValueReference
Primary Target Kv1.3 (Voltage-gated K+ channel)[3]
Target Cell Population CCR7- Effector Memory T (TEM) cells[2]
Kv1.3 EC₅₀ ~2 nM[3]
Kv1.5 EC₅₀ ~45 nM (23-fold selectivity)[3]
Other Kv1-family Selectivity 33- to 125-fold over Kv1.1, Kv1.2, Kv1.4, Kv1.6, Kv1.7[3]
In Vivo Half-Life (Rat) ~3 hours[4]
In Vivo Half-Life (Macaque) ~6.7 hours[5]

Signaling Pathway & Mechanism of Action

The diagram below illustrates the causality of Kv1.3 blockade by PAP-1. By occluding the Kv1.3 pore, PAP-1 prevents potassium efflux, which depolarizes the cell membrane. This depolarization eliminates the electrical gradient required for Calcium Release-Activated Calcium (CRAC) channels to function, thereby halting the Calcineurin/NFAT pathway and preventing TEM cell proliferation.

G TCR TCR Activation (Antigen Recognition) PLC PLCγ1 Activation & IP3 Generation TCR->PLC ER_Ca ER Ca2+ Release PLC->ER_Ca CRAC CRAC Channel Opening (Ca2+ Influx) ER_Ca->CRAC Calcineurin Calcineurin Activation CRAC->Calcineurin High [Ca2+]i Kv13 Kv1.3 Channel (K+ Efflux) CRAC->Kv13 Requires K+ efflux NFAT NFAT Translocation & Cytokine Transcription Calcineurin->NFAT TEM Proliferation Kv13->CRAC Maintains driving force Depolarization Membrane Depolarization Kv13->Depolarization Blockade causes PAP1 PAP-1 (5-(4-Phenoxybutoxy)psoralen) PAP1->Kv13 Blocks (EC50 = 2 nM) Depolarization->CRAC Inhibits Ca2+ influx

Mechanism of PAP-1 mediated Kv1.3 blockade and subsequent inhibition of T cell activation.

Self-Validating Experimental Protocols

To ensure a trustworthy and robust experimental pipeline, the workflow is divided into two phases: an in vitro validation of the compound's activity, followed by the in vivo EAE disease model.

Protocol 1: In Vitro Validation of PAP-1 Potency via Whole-Cell Patch-Clamp

Causality & Rationale: Before initiating a costly, weeks-long EAE study, it is critical to validate the biological activity of the PAP-1 batch. Because PAP-1 exhibits use-dependent block (preferentially binding to the C-type inactivated state of the channel)[3], the voltage protocol must repeatedly open the channel to observe full inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Isolate murine splenic T cells or human peripheral blood mononuclear cells (PBMCs). Stimulate cells with anti-CD3/anti-CD28 for 48-72 hours to induce the TEM phenotype and upregulate Kv1.3 expression.

  • Solution Setup:

    • Internal (Pipette) Solution: 145 mM K-aspartate, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 2 mM ATP (pH 7.2, 290 mOsm).

    • External (Bath) Solution: 140 mM NaCl, 4.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4, 300 mOsm).

  • Electrophysiology: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ).

  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply 200 ms depolarizing pulses to +40 mV every 30 seconds to elicit outward K+ currents.

  • Drug Application: Perfuse the bath with 10 nM PAP-1 (diluted from a 10 mM DMSO stock into the external solution).

  • Validation Check: You should observe a >80% reduction in peak current amplitude over 5–10 consecutive pulses. If the current does not decay, the drug batch is inactive or poorly solubilized.

Protocol 2: Induction of EAE and In Vivo Administration of PAP-1

Causality & Rationale: EAE is induced using the Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide, which reliably generates a chronic, monophasic disease in C57BL/6 mice driven by TEM cells[1]. Pertussis toxin (PTX) is co-administered to transiently permeabilize the blood-brain barrier, allowing these pathogenic T cells to enter the CNS. Crucially, PAP-1 is highly lipophilic; administering it in standard aqueous buffers will result in precipitation and zero bioavailability. Therefore, a lipophilic vehicle (e.g., peanut oil or Miglyol 812) is mandatory for systemic delivery[6].

Step-by-Step Methodology:

  • Animal Selection: Use female C57BL/6 mice, aged 8–10 weeks. Acclimate for 1 week prior to induction.

  • Emulsion Preparation: Dissolve MOG₃₅₋₅₅ peptide in PBS (2 mg/mL). Mix 1:1 with Complete Freund's Adjuvant (CFA) containing 4 mg/mL heat-killed Mycobacterium tuberculosis (H37Ra). Emulsify thoroughly using the syringe-extrusion method until a thick, stable emulsion forms (a drop should not disperse in water).

  • EAE Induction (Day 0):

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously (s.c.) into the bilateral flanks of the mice (50 µL per flank).

    • Inject 200 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.) in 100 µL PBS.

  • Secondary PTX (Day 2): Administer a second i.p. injection of 200 ng PTX.

  • PAP-1 Formulation: Dissolve PAP-1 in Miglyol 812 (or peanut oil) to achieve a final concentration of 4 mg/mL. Sonicate gently if necessary to ensure complete dissolution.

  • Dosing Regimen: Administer PAP-1 via oral gavage (p.o.) or i.p. injection at a dose of 40 mg/kg/day.

    • Prophylactic cohort: Begin dosing on Day 0.

    • Therapeutic cohort: Begin dosing at the onset of clinical symptoms (typically Day 10–12).

    • Control cohort: Administer vehicle only.

  • Clinical Scoring (Self-Validating Output): Monitor mice daily and score blindly:

    • 0 = No clinical signs

    • 1 = Flaccid tail

    • 2 = Hindlimb weakness or abnormal gait

    • 3 = Partial hindlimb paralysis

    • 4 = Complete hindlimb paralysis

    • 5 = Moribund or dead

  • Endpoint Analysis: At Day 28, harvest spinal cords for histological analysis (H&E for infiltration, Luxol Fast Blue for demyelination) to confirm that the clinical score reduction correlates with decreased CNS infiltration.

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Application

Application Note: Oral Administration and Preclinical Evaluation of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1)

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide Executive Summary The small molecule 5-(4-phenoxybutoxy)furo[3,2-g]chromen-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The small molecule 5-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one , commonly known as PAP-1 , is a highly potent and selective blocker of the voltage-gated potassium channel Kv1.3[1]. Because Kv1.3 is heavily upregulated in effector memory T cells (TEM) and activated "M1-like" microglia, PAP-1 has emerged as a premier investigational tool for neuroinflammatory and autoimmune diseases, including Alzheimer's disease, ischemic stroke, and psoriasis[2],[3],[4].

This application note provides a comprehensive, field-tested framework for the oral formulation, administration, and downstream validation of PAP-1 in preclinical models. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the causality of experimental design and the establishment of self-validating workflows .

Target Biology & Mechanistic Rationale

To design an effective in vivo study, one must first understand the biophysical mechanism of the target. PAP-1 is a synthetic derivative of the natural product 5-methoxypsoralen[1]. It exhibits a 23- to 125-fold selectivity for Kv1.3 over other Kv1 family members, blocking the channel with an IC₅₀ of approximately 2 nM and a stoichiometry of two inhibitor molecules per channel[1],[5].

In activated microglia and TEM cells, Kv1.3 channels maintain the negative membrane potential required to drive calcium influx through store-operated Ca²⁺ channels (CRAC/ORAI)[3],[6]. By blocking K⁺ efflux, PAP-1 induces membrane depolarization, which collapses the electrical driving force for Ca²⁺ entry[6]. This prevents the translocation of the Nuclear Factor of Activated T-cells (NFAT) and subsequently suppresses the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[4].

Kv1_3_Signaling PAP1 PAP-1 (Oral Administration) Kv13 Kv1.3 Channel Blockade PAP1->Kv13 Binds (IC50 ~2nM) K_efflux Inhibition of K+ Efflux Kv13->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Ca_Influx Reduced Ca2+ Influx (CRAC) Depolarization->Ca_Influx Reduces driving force NFAT NFAT Translocation Blocked Ca_Influx->NFAT Cytokines Suppression of IL-1β, TNF-α NFAT->Cytokines Prevents transcription

Kv1.3 Signaling Pathway and Mechanism of Action for PAP-1

Pharmacokinetics and Metabolic Profiling

PAP-1 is orally available, brain-penetrant, and exhibits no significant toxicity in 6-month repeat-dose chronic studies in rodents or non-human primates[7],[8]. However, tracking its efficacy requires understanding its phase-I metabolism. PAP-1 is metabolized primarily in the liver via Cytochrome P450 enzymes (CYP1A1/2 and CYP3A) through hydroxylation and O-dealkylation pathways[7].

Crucial Insight: The major phase-I metabolite, M1, is biologically inactive[7]. However, the minor metabolite M3 retains potent Kv1.3 blocking activity (IC₅₀ = 6.5 nM)[7]. Pharmacokinetic (PK) assays must track both the parent compound and M3 to accurately calculate the total in vivo pharmacological blockade.

Table 1: Pharmacokinetic & Metabolic Profile of PAP-1
CompoundChemical IdentityKv1.3 IC₅₀Metabolic PathwayIn Vivo Status
PAP-1 5-(4-phenoxybutoxy)psoralen2.0 nMParent CompoundBrain penetrant, Orally available
M1 5-(oxybutyric-acid)psoralenInactiveO-dealkylation (CYP1A1/2, CYP3A)Major Phase-I Metabolite
M2 5-[4-(4-hydroxybutoxy)]psoralenInactiveO-dealkylationMinor Metabolite
M3 5-[4-(4-hydroxyphenoxy)]psoralen6.5 nMHydroxylationActive Metabolite
M4 5-[4-(3-hydroxyphenoxy)]psoralen139 nMHydroxylationWeakly Active
M5 8-hydroxyl-5-(4-phenoxybutoxy)psoralen159 nMHydroxylationWeakly Active

Data synthesized from comprehensive phase-I metabolite identification studies[7].

Preclinical Formulation & Oral Administration Workflows

Because PAP-1 is highly lipophilic, aqueous suspensions lead to erratic gastrointestinal absorption and precipitation. The choice of excipient is the single most critical variable in oral dosing.

Workflow Formulation 1. Formulation (Miglyol-812 / Paste) Dosing 2. Oral Dosing (Chronic/Acute) Formulation->Dosing PK 3. PK & Metabolism (CYP1A1/2, CYP3A) Dosing->PK Assay 4. Target Engagement (Patch-Clamp) Dosing->Assay Efficacy 5. In Vivo Efficacy (LTP, Infarct Vol) PK->Efficacy Correlates Assay->Efficacy Validates

Preclinical Workflow for Oral Administration and Validation of PAP-1

Detailed Experimental Methodologies

Protocol A: Formulation and Chronic Oral Dosing

Objective: Achieve consistent, therapeutic plasma and brain concentrations of PAP-1 without inducing excipient toxicity.

Step-by-Step Procedure:

  • Excipient Selection:

    • For Rodents (Mice/Rats): Use Miglyol-812 neutral oil (Caprylic/Capric Triglyceride). It is a low-viscosity oily vehicle, widely used as a pharmaceutical excipient, and is well-tolerated for oral administration[4].

    • For Non-Human Primates (Rhesus Macaques): Mix the compound into ~5 g of chocolate paste[5].

  • Preparation: Weigh the required PAP-1 powder (e.g., for a 25-50 mg/kg dose)[5],[7]. Suspend the powder in the chosen excipient. For Miglyol-812, sonicate the mixture at room temperature until a homogenous suspension is achieved.

  • Storage: Store the formulated stock at 4°C. Critical: Do not use the formulation if it has been stored for more than one week to prevent degradation[5].

  • Administration: Administer via oral gavage (rodents) or direct feeding (macaques)[5],[4].

  • Self-Validation Checkpoint: Prior to chronic dosing, perform a baseline blood draw to assess hepatic and renal function[1]. Monitor animal weights daily; any significant drop indicates excipient intolerance or improper gavage technique, invalidating downstream behavioral data.

Protocol B: Ex Vivo Target Engagement via Patch-Clamp Electrophysiology

Objective: Directly validate that orally administered PAP-1 is actively blocking Kv1.3 channels in target cells.

Step-by-Step Procedure:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) or acutely isolate microglia from the brain tissue of the dosed subjects[1],[6].

  • Plating: Wash the cells and incubate them on poly-L-lysine–coated coverslips. Keep them in the dark at 4°C for 10–30 minutes to allow secure attachment[1].

  • Configuration: Establish the whole-cell configuration of the patch-clamp technique using a standard intracellular pipette solution[1].

  • Current Elicitation: Elicit Kv1.3 currents in situ by applying repeated 200-ms depolarizing pulses from a holding potential of -80 mV to +40 mV[1].

  • Self-Validation Checkpoint: Before measuring the drug's effect, apply the pulses every 30 seconds to visualize the characteristic cumulative inactivation of Kv1.3[1]. If this biophysical signature is absent, the patched cell does not express functional Kv1.3, and data from this cell must be discarded.

Protocol C: Pharmacokinetic Sampling & Phase-I Metabolite Identification

Objective: Quantify the bioavailability of PAP-1 and the generation of its active metabolite, M3.

Step-by-Step Procedure:

  • Sample Collection: Collect plasma, bile, urine, and feces at predetermined time points post-oral administration[7].

  • Extraction: Prepare the samples using solid-phase extraction (SPE) to isolate the lipophilic psoralen derivatives from biological matrices[7].

  • Chromatography: Separate the extracted compounds using reversed-phase High-Performance Liquid Chromatography (HPLC)[7].

  • Identification: Utilize mass spectrometry and NMR spectroscopy to identify the parent PAP-1 and metabolites M1 through M5[7].

  • Self-Validation Checkpoint: Run an in vitro parallel assay incubating PAP-1 with rat liver microsomes in the absence of NADPH. Since CYP450 metabolism is strictly NADPH-dependent, the absence of M1-M5 in this control confirms that the metabolites detected in vivo are genuinely CYP-derived and not artifacts of chemical degradation[7].

Causality & Experimental Troubleshooting

  • Why use Miglyol-812 instead of standard saline/Tween? PAP-1 is a highly lipophilic psoralen derivative. Attempting to force it into an aqueous solution using harsh surfactants (like high concentrations of Tween-80 or DMSO) often causes precipitation in the acidic environment of the stomach. Miglyol-812 (medium-chain triglycerides) enhances solubility and promotes intestinal lymphatic transport, bypassing first-pass hepatic metabolism to a degree and maximizing brain penetrance[3],[4].

  • Why prioritize Patch-Clamp over ELISA for target engagement? While it is tempting to validate PAP-1 efficacy by measuring the reduction of IL-1β or TNF-α via ELISA, cytokine reduction is a downstream, pleiotropic effect[4]. Direct patch-clamp electrophysiology is the only definitive proof of target engagement, as it directly measures the physical blockade of K⁺ efflux through the Kv1.3 pore[1].

  • Why did my Alzheimer's model (APP/PS1) show no cognitive improvement despite dosing? If behavioral deficits (e.g., hippocampal LTP or memory) do not improve[3], check the age of the mice at the start of the regimen. Chronic oral administration of PAP-1 is most effective when started before irreversible neuronal death occurs (e.g., starting at 9 months of age in APP/PS1 mice, when amyloid pathology is present but modifiable)[6]. Furthermore, ensure you are tracking the active metabolite M3; rapid metabolizers may clear the parent compound too quickly, requiring a dose adjustment[7].

References

  • Pharmacokinetics, Toxicity, and Functional Studies of the Selective Kv1.3 Channel Blocker 5-(4-Phenoxybutoxy)
  • Pharmacokinetics, toxicity and functional studies of the selective Kv1.
  • Kv1.
  • Kv1.
  • Identification of Phase-I Metabolites of the Kv1.3 Blocker PAP-1 (5-(4-Phenoxybutoxy)psoralen)
  • Kv1.
  • Kv1.
  • Immunocytoprotection after reperfusion with Kv1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for improving the aqueous solubility of the lipophilic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for improving the aqueous solubility of the lipophilic compound 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one, also known as PAP-1.

Frequently Asked Questions (FAQs)

Q1: What is 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) and why is it difficult to dissolve in water?

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) is a synthetic organic compound belonging to the furocoumarin (psoralen) class of molecules.[1][2] Its structure, characterized by a fused aromatic ring system and a lipophilic phenoxybutoxy side chain, results in poor aqueous solubility.[1][3] This high lipophilicity is a common challenge for many promising drug candidates, placing it in the Biopharmaceutical Classification System (BCS) Class II or IV, which are characterized by low solubility.[4][5][6] The compound's limited ability to form favorable interactions with water molecules leads to precipitation in aqueous media.

Q2: What are the immediate consequences of this low solubility in my experiments?

Poor aqueous solubility can significantly hinder research and development. Key issues include:

  • Inaccurate Bioassay Results: Compound precipitation in cell culture media or assay buffers leads to an unknown and inconsistent final concentration, compromising the reliability of potency and efficacy data.

  • Low Bioavailability: For in vivo studies, poor solubility limits the absorption of the compound after oral administration, resulting in low and variable bioavailability.[7][8]

  • Formulation Challenges: Developing stable and effective dosage forms, especially for parenteral (injectable) administration, becomes extremely difficult.[9][10]

Q3: What are the primary strategies I can use to improve the aqueous solubility of PAP-1?

There are several established techniques to enhance the solubility of poorly water-soluble drugs.[7][11] The choice of method depends on the experimental context (e.g., in vitro screening vs. in vivo formulation). The most common and effective approaches include:

  • Co-solvent Systems: Using water-miscible organic solvents to increase the solubilizing capacity of the aqueous vehicle.[12][13]

  • Cyclodextrin Complexation: Encapsulating the lipophilic drug molecule within a cyclodextrin host molecule to form a water-soluble inclusion complex.[14][15][16]

  • Surfactant-Based Systems: Utilizing surfactants to form micelles that can encapsulate the hydrophobic drug.[17][18][19]

  • Nanoparticle Formulations: Encapsulating the drug within nanocarriers like polymeric nanoparticles or solid lipid nanoparticles (SLNs) to create a stable aqueous dispersion.[20][21][22]

Troubleshooting Guide 1: Compound Precipitation in Initial In Vitro Assays

Problem: "I'm preparing my compound for a cell-based assay. I dissolve it in DMSO to make a stock, but when I dilute it into my aqueous buffer or cell media, a precipitate forms immediately."

Core Issue: This is a classic problem of a lipophilic compound crashing out of solution when the concentration of the organic co-solvent is drastically reduced upon dilution into an aqueous medium.

Solution: Co-Solvent Systems

For initial screening, a co-solvent system is often the quickest and most straightforward approach.

Q: Why does using a co-solvent work? A co-solvent increases the solubility of a nonpolar solute by reducing the polarity of the water-based solvent system.[13] Solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can create a more favorable environment for the lipophilic PAP-1, preventing it from aggregating and precipitating.

Q: Which co-solvent should I choose? The choice depends on your experimental system's tolerance. DMSO is a powerful solvent but can have cellular effects at concentrations above 0.5-1%. Ethanol is another option but can also impact cell viability. For applications requiring higher concentrations, PEGs (e.g., PEG 300, PEG 400) or propylene glycol are often better tolerated.[10][23][24]

Co-SolventProperties & ConsiderationsTypical Final Concentration in Assays
DMSO High solubilizing power. Can be toxic to cells at >0.5%. May interfere with some assays.[3][]< 0.5% v/v
Ethanol Good solubilizing power. Can cause cellular stress. Volatile.< 1% v/v
PEG 400 Lower toxicity than DMSO/Ethanol. Viscous. Commonly used in parenteral formulations.[23]1-5% v/v
Propylene Glycol Generally regarded as safe (GRAS). Used in many pharmaceutical formulations.[24]1-5% v/v
Step-by-Step Protocol: Preparing a Co-solvent Dilution
  • Prepare a High-Concentration Stock: Dissolve PAP-1 in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Data indicates a solubility of at least 9 mg/mL in DMSO.[3][]

  • Perform Serial Dilutions: Create an intermediate dilution series using the same co-solvent (100% DMSO).

  • Final Dilution: Add a small volume of the appropriate DMSO stock solution to your final aqueous buffer or media, ensuring vigorous mixing (e.g., vortexing) during addition to promote rapid dispersion and minimize localized precipitation. Crucially, ensure the final DMSO concentration remains below the tolerance level of your assay (typically <0.5%).

  • Control Group: Always include a vehicle control in your experiment (i.e., media with the same final concentration of the co-solvent) to account for any effects of the solvent itself.

Troubleshooting Guide 2: Need for a Stable, Low-Toxicity Formulation

Problem: "My in vivo experiment requires a stable aqueous formulation of PAP-1, but I cannot use high concentrations of organic co-solvents due to potential toxicity."

Core Issue: Standard co-solvent systems are often unsuitable for in vivo use at the concentrations needed for therapeutic efficacy. A more biocompatible approach is required to improve apparent solubility.

Solution: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate lipophilic molecules like PAP-1, forming a "host-guest" inclusion complex that is water-soluble.[14][16]

Q: How does cyclodextrin complexation work? The lipophilic PAP-1 molecule partitions into the nonpolar interior of the cyclodextrin, while the complex's hydrophilic exterior interacts favorably with water. This molecular encapsulation effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[16]

Mechanism of cyclodextrin inclusion complex formation.
Cyclodextrin TypeKey FeaturesCommon Applications
β-Cyclodextrin (β-CD) Low cost. Limited aqueous solubility can be an issue.Oral formulations.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility and low toxicity. Frequently used in parenteral formulations.[15]Oral and parenteral drug delivery.
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility and excellent safety profile. Can form complexes with ionizable drugs.[15]Parenteral formulations, particularly for intravenous use.
Step-by-Step Protocol: Preparation of a PAP-1/HP-β-CD Inclusion Complex
  • Materials: 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized Water or buffer (e.g., PBS).

  • Determine Molar Ratio: Start with a molar ratio of 1:1 (PAP-1:HP-β-CD). This may need to be optimized.

  • Prepare HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it completely in the desired volume of aqueous buffer.

  • Add PAP-1: Add the powdered PAP-1 to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously stir the mixture at room temperature for 24-48 hours, protected from light. Gentle heating (40-50°C) can sometimes accelerate the process, but the thermal stability of PAP-1 should be confirmed first.

  • Clarify the Solution: After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, insoluble drug.

  • Sterile Filtration: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter.

  • Quantify Concentration: Determine the final concentration of the solubilized PAP-1 in the filtrate using a validated analytical method, such as HPLC-UV.

Troubleshooting Guide 3: Achieving High Drug Loading and Enhanced Bioavailability

Problem: "Cyclodextrin complexation improved solubility, but I need a higher drug concentration and a more advanced delivery system to improve stability and bioavailability for preclinical development."

Core Issue: While effective, complexation has limits on drug loading. Nanotechnology-based approaches can encapsulate large amounts of a drug in a stable, dispersible form suitable for various administration routes.

Solution: Nanoparticle Formulation (Nanoprecipitation)

Nanoprecipitation (or solvent displacement) is a relatively simple and widely used method to produce polymeric nanoparticles for hydrophobic drugs.[20][22] It involves dissolving the drug and a polymer in an organic solvent and then introducing this solution into an aqueous phase where they are not soluble, causing the formation of nanoparticles.

Q: Why use a nanoparticle formulation? Nanoparticle systems offer several advantages:

  • High Drug Loading: They can encapsulate a significant amount of the drug.[20]

  • Improved Stability: The polymer matrix can protect the drug from degradation.[21]

  • Enhanced Bioavailability: The small particle size increases the surface area for dissolution and can improve absorption.[8]

  • Versatility: The surface of nanoparticles can be modified for targeted delivery.

Experimental workflow for nanoparticle formulation via nanoprecipitation.
Step-by-Step Protocol: Nanoprecipitation using PLGA
  • Materials: PAP-1, Poly(lactic-co-glycolic acid) (PLGA), Acetone (or THF), a surfactant (e.g., Poloxamer 188 or Tween 80), Deionized water.

  • Organic Phase Preparation: Dissolve a defined amount of PLGA (e.g., 50 mg) and PAP-1 (e.g., 5 mg) in a minimal volume of acetone (e.g., 2 mL). Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant. For example, dissolve 50 mg of Poloxamer 188 in 10 mL of deionized water.

  • Nanoparticle Formation: While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise using a syringe. A milky-white suspension should form instantly.

  • Solvent Removal: Continue stirring the suspension in a fume hood for several hours (or use a rotary evaporator) to allow the organic solvent (acetone) to evaporate completely.

  • Purification (Optional): Centrifuge the nanoparticle suspension to pellet the particles, discard the supernatant (which contains free drug and surfactant), and resuspend the pellet in fresh deionized water. This step can increase the purity of the formulation.

  • Characterization: Analyze the resulting nanoparticle suspension for key quality attributes:

    • Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS). An acceptable size is typically <200 nm with a PDI <0.3.

    • Zeta Potential: To assess surface charge and predict stability.

    • Encapsulation Efficiency (EE%): Quantify the amount of drug encapsulated within the nanoparticles compared to the initial amount used.

Troubleshooting Nanoparticle Formulations
ProblemPotential Cause(s)Suggested Solution(s)
Particles are too large (>300 nm) - Polymer/drug concentration is too high.- Stirring speed is too low.- Inefficient surfactant stabilization.- Decrease the concentration of PLGA and/or PAP-1.- Increase the stirring speed during injection.- Increase the surfactant concentration or try a different surfactant.
High Polydispersity Index (PDI > 0.3) - Slow or uneven injection of the organic phase.- Aggregation due to insufficient stabilization.- Use a syringe pump for a constant and rapid injection rate.- Ensure adequate surfactant concentration.
Low Encapsulation Efficiency (EE%) - Drug is too soluble in the aqueous phase.- Rapid drug leakage from the polymer matrix.- Change the organic-to-aqueous phase volume ratio.- Use a different polymer with higher affinity for the drug.

References

  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. PubMed.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Application Notes and Protocols for Nanoparticle Formulation of Hydrophobic Drugs: A Focus on Hydroxycamptothecin (HCPT). Benchchem.
  • Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. Preprints.org.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Surfactant-based drug delivery systems for treating drug-resistant lung cancer. Taylor & Francis Online.
  • Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Surfactant-based drug delivery systems for treating drug-resistant lung cancer. PubMed.
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Innovare Academic Sciences.
  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. BENTHAM SCIENCE.
  • Formation of polymeric nanoparticles encapsulating and releasing a new hydrophobic cancer drug.
  • Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Stanford University.
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. PMC.
  • List of parenteral drug formulations containing co-solvents and surfactants.
  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry.
  • Advanced approaches to improve solubility of bcs class ii drugs. Semantic Scholar.
  • Solubilization techniques used for poorly w
  • Top Considerations When Developing Formulations for Injectable Solutions. ASCENDIA.
  • REVIEW Excipient–Drug Interactions in Parenteral Formulations.
  • Excipients for Parenterals. Pharmapproach.
  • Protein sequestration of lipophilic furanocoumarins in grapefruit juice. PubMed.
  • Solubility of furocoumarins in supercritical carbon dioxide at a...
  • Chemical structure of 5-(4-phenoxybutoxy)psoralen (PAP-1).
  • CAS 870653-45-5 (5-(4-Phenoxybutoxy)psoralen). BOC Sciences.
  • PAP-1 (5-(4-Phenoxybutoxy)psoralen, CAS Number: 870653-45-5). Cayman Chemical.
  • Protein Sequestration of Lipophilic Furanocoumarins in Grapefruit Juice.
  • Technical Support Center: Enhancing the Solubility of Lipophilic Plant Compounds. Benchchem.
  • A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. MDPI.
  • 4-((2S)-2,3-dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one | C16H16O6 | CID 899657. PubChem.
  • Strategies to improve solubility and bioavailability of lipophilic drugs.
  • 5-(4-phenoxybutoxy)psoralen | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • 5-(3-Phenylpropoxy)psoralen and 5-(4-phenylbutoxy)psoralen: mechanistic studies on phototoxicity. IMR Press.
  • 4-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one. PubChem.
  • SYNTHESIS AND CYTOTOXICITY PROPERTIES OF SOME NOVEL FUNCTIONALIZED 2-{2-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]. HETEROCYCLES.

Sources

Optimization

Minimizing off-target effects of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one in pharmacological assays

Welcome to the Technical Support Center for 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one , commonly known as PAP-1 . As a Senior Application Scientist, I frequently consult with researchers who encounter off-target effect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one , commonly known as PAP-1 .

As a Senior Application Scientist, I frequently consult with researchers who encounter off-target effects or loss of selectivity when utilizing PAP-1 in complex pharmacological assays. PAP-1 is a highly potent, orally active, and selective small-molecule blocker of the voltage-gated potassium channel Kv1.3[1]. However, the precision of your experimental design dictates the integrity of your data.

This guide is architected to provide you with the mechanistic causality behind PAP-1's behavior, diagnostic workflows for troubleshooting, and self-validating protocols to ensure absolute rigor in your assays.

I. Knowledge Base & FAQs: Core Pharmacology

Q1: Why am I observing Kv1.5 blockade or cross-reactivity with other Kv1 family members in my patch-clamp assays? A: This is almost always an issue of concentration management. PAP-1 blocks Kv1.3 with an EC50 of approximately 2 nM[1]. However, it exhibits only a 23-fold selectivity window over Kv1.5 (EC50 = 45 nM) and a 33- to 125-fold selectivity over other Kv1-family channels[1]. The Causality: The psoralen backbone of PAP-1 acts by preferentially binding to the C-type inactivated state of the channel[2]. Because the pore regions of Kv1 channels share high structural homology, pushing the concentration of PAP-1 above 10 nM forces the molecule into lower-affinity binding sites on Kv1.5 and Kv1.1. To maintain selectivity, strictly cap your working concentrations between 2 nM and 5 nM.

Q2: Does PAP-1 induce off-target cytotoxicity or affect Cytochrome P450 (CYP) enzymes in hepatocyte co-cultures? A: Unmodified PAP-1 does not exhibit intrinsic cytotoxic or phototoxic effects[1]. Furthermore, it only affects cytochrome P450-dependent enzymes at micromolar concentrations (>1000 nM)[2], which is 500x higher than its therapeutic target concentration. If you observe cytotoxicity, investigate the vehicle (e.g., DMSO toxicity) or check for the accumulation of Phase I metabolites.

Q3: My in vivo assay shows sustained Kv1.3 blockade even after the predicted half-life of PAP-1. What is causing this? A: You are likely observing the effects of active metabolites. In rodent models, PAP-1 undergoes significant Phase I metabolism, yielding five primary metabolites (M1 through M5)[3]. One major metabolite, PAPOH, retains potent activity and inhibits Kv1.3 with an IC50 of 6.5 nM[4]. Your assay must account for the additive pharmacological effect of these active metabolites.

Q4: How do I differentiate between targeting plasma membrane Kv1.3 and mitochondrial Kv1.3 (mitoKv1.3)? A: Standard PAP-1 primarily targets the plasma membrane. If your goal is to induce oxidative stress and apoptosis in diseased cells via mitoKv1.3, standard PAP-1 will be inefficient[4]. You must use mitochondria-targeted derivatives of PAP-1, which incorporate a positively charged triphenylphosphonium group to drive accumulation within the organelle[4].

II. Diagnostic Workflows & Visualizations

To assist in rapid troubleshooting, utilize the following decision tree when off-target activity is detected.

Troubleshooting Start Off-Target Activity Detected CheckConc Evaluate PAP-1 Concentration Start->CheckConc HighConc > 10 nM CheckConc->HighConc LowConc < 10 nM CheckConc->LowConc Dilute Dilute to 2-5 nM (Restore Selectivity) HighConc->Dilute CheckMetab Assess Phase I Metabolism LowConc->CheckMetab MetabFound PAPOH Present CheckMetab->MetabFound InhibCYP Apply CYP Inhibitors MetabFound->InhibCYP

Decision tree for mitigating PAP-1 off-target effects in pharmacological assays.

When properly calibrated, PAP-1 selectively suppresses Effector Memory T (TEM) cells without disrupting naïve T cells. The mechanism of action is mapped below:

Pathway PAP1 PAP-1 (5-(4-Phenoxybutoxy)psoralen) Kv13 Kv1.3 Channel (Plasma Membrane) PAP1->Kv13 Blocks (EC50=2nM) Depol Membrane Depolarization Kv13->Depol Prevents K+ Efflux Calc Decreased Ca2+ Influx Depol->Calc Reduces Driving Force NFAT Inhibition of NFAT Calc->NFAT Prolif Suppression of TEM Cells NFAT->Prolif

Mechanism of PAP-1 mediated Kv1.3 blockade and downstream TEM cell suppression.

III. Quantitative Selectivity Profile

To design robust experiments, you must respect the quantitative boundaries of PAP-1's selectivity. Use this table to establish your dosing regimens.

TargetAffinity (EC50/IC50)Selectivity Ratio vs Kv1.3Pharmacological Implication
Kv1.3 2 nM1xPrimary Target; highly expressed in TEM cells[1].
Kv1.5 45 nM23xPrimary Off-Target Risk; cardiac liability at high doses[1].
Other Kv1-family > 66 nM33x - 125xMinimal risk if concentration is kept ≤ 5 nM[1].
Kv2.1, Kv3.x, Kv4.2 > 1000 nM500x - 7500xNegligible risk of cross-reactivity[2].
CYP450 Enzymes > 1000 nM> 500xAffected only at micromolar concentrations[2].

IV. Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. The following methodologies contain built-in validation steps to ensure the data you generate is an artifact-free representation of PAP-1 activity.

Protocol 1: Whole-Cell Patch-Clamp Validation of Kv1.3 Selectivity

Because PAP-1 binds in a use-dependent manner to the C-type inactivated state[1], a standard single-pulse patch-clamp protocol will yield falsely low potency data. This protocol validates itself by confirming use-dependency.

  • Step 1: Cell Preparation. Plate cells stably expressing human Kv1.3 (e.g., L929 or CHO cells) on glass coverslips.

  • Step 2: Baseline Recording. Establish whole-cell configuration. Hold the membrane potential at -80 mV. Apply a single 200 ms depolarizing pulse to +40 mV to establish baseline peak current.

  • Step 3: Self-Validation (Use-Dependent Activation). Apply a train of twenty 200 ms depolarizing pulses to +40 mV at a frequency of 1 Hz. Causality: This train forces the channels into the C-type inactivated state, which is the required conformation for high-affinity PAP-1 binding.

  • Step 4: PAP-1 Perfusion. Perfuse the bath with 5 nM PAP-1. Repeat the 1 Hz pulse train. You should observe a progressive, pulse-by-pulse decrease in current amplitude. Validation Check: If the block occurs instantly on the first pulse without use-dependency, your compound has likely degraded, or the membrane seal is compromised.

  • Step 5: Selectivity Control. Washout the PAP-1. Perfuse with 5 nM PAP-1 on a parallel cell line expressing Kv1.5. At 5 nM, Kv1.5 current should remain >90% intact, validating the selectivity window.

Protocol 2: LC-MS/MS Monitoring of PAP-1 Phase I Metabolism

When conducting in vivo or primary hepatocyte assays, you must track the conversion of PAP-1 to its active metabolites to avoid misinterpreting prolonged efficacy as an off-target effect. This protocol uses mass tracking to validate metabolic conversion versus non-specific compound loss.

  • Step 1: Sample Extraction. Aliquot 50 µL of assay media or plasma. Precipitate proteins using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 5-methoxypsoralen). Centrifuge at 14,000 x g for 10 minutes.

  • Step 2: Chromatographic Separation. Inject the supernatant onto a C18 reverse-phase column. Use a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).

  • Step 3: MS/MS Detection. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor m/z 351.36 [M+H]+ for the parent PAP-1 compound[].

    • Monitor m/z 367.1175 [M+H]+ to track the M5 metabolite (8-hydroxyl-5-(4-phenoxybutoxy)psoralen)[3].

  • Step 4: Self-Validation (Mass Balance). Calculate the molar loss of PAP-1 and compare it to the molar appearance of M5 and PAPOH. Validation Check: If PAP-1 disappears but hydroxylated metabolites do not appear, the compound is likely adhering to your plasticware (non-specific binding) rather than being metabolized. Switch to low-binding plates.

V. References

  • Chemical structure of 5-(4-phenoxybutoxy)psoralen (PAP-1). ResearchGate. [Link]

  • Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat. Taylor & Francis. [Link]

  • Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. PubMed / NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the In Vivo Half-Life of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1)

Welcome to the Application Scientist Support Center for 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one , commonly known as PAP-1 . As a highly potent and selective voltage-gated potassium channel (Kv1.3) blocker, PAP-1 is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one , commonly known as PAP-1 . As a highly potent and selective voltage-gated potassium channel (Kv1.3) blocker, PAP-1 is a critical tool for targeting effector memory T cells (TEM) in autoimmune and neuroinflammatory disease models[1]. However, its high lipophilicity (LogP ~4.03) and susceptibility to hepatic metabolism present unique pharmacokinetic (PK) challenges.

This guide is engineered to help drug development professionals troubleshoot short in vivo half-lives, erratic plasma exposure, and formulation bottlenecks.

I. Frequently Asked Questions (FAQs)

Q1: What is the baseline in vivo half-life of PAP-1, and what drives its clearance? A: In non-human primates (rhesus macaques), intravenously administered PAP-1 exhibits a half-life ( t1/2​ ) of approximately 6.4 hours[1]. The volume of distribution suggests extensive partitioning into extravascular compartments. Its clearance is primarily driven by hepatic Cytochrome P450 (CYP) enzymes—specifically CYP1A1/2 and CYP3A—which catalyze O-dealkylation and hydroxylation[2].

Q2: Why does my oral dosing study show high inter-subject variability in plasma concentration? A: PAP-1 lacks ionizable functional groups and is highly lipophilic, leading to poor aqueous solubility[3]. When administered as a standard suspension, it often precipitates in the gastrointestinal tract. Variability is usually an artifact of erratic absorption rather than inconsistent metabolism. Transitioning to a lipid-based or micellar formulation is required to maintain sink conditions.

Q3: Are the metabolites of PAP-1 pharmacologically active? A: Yes and no. The major phase-I metabolite, 5-(oxybutyric-acid)psoralen (M1), is an O-dealkylation product and is completely inactive against Kv1.3[2]. However, the hydroxylated metabolites (M3, M4, and M5) retain nanomolar IC50​ potency against Kv1.3[4]. If you are only tracking the parent compound during PK/PD correlation, you may underestimate the sustained biological effect.

II. Troubleshooting Guide: Extending Half-Life & Exposure

Issue 1: Rapid Hepatic Clearance (The "CYP Sink")

Symptom: Intravenous half-life is significantly shorter in rodents (< 2 hours) compared to higher mammals, with rapid appearance of M1 in bile. Causality: Rodents have highly active CYP1A and CYP3A homologs that rapidly cleave the 4-phenoxybutoxy chain[2]. Solution:

  • Pharmacological Inhibition: Co-administer a CYP3A inhibitor (e.g., ketoconazole) during proof-of-concept efficacy studies to isolate target-mediated effects from metabolic clearance.

  • Deuteration Strategy: Consider synthesizing a deuterated analog at the phenoxybutoxy ether linkage to exploit the kinetic isotope effect, slowing down O-dealkylation without altering Kv1.3 binding affinity.

Issue 2: Poor Bioavailability via Intraperitoneal (I.P.) or Subcutaneous (S.C.) Routes

Symptom: Drug precipitates at the injection site; plasma Cmax​ is blunted. Causality: Standard vehicles (e.g., 100% DMSO or simple saline) cannot sustain PAP-1 in solution once injected into the aqueous interstitial fluid. Solution: Utilize a co-solvent system engineered for lipophilic psoralen derivatives. A validated in vivo formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [5]. The sequential addition of these excipients prevents localized precipitation upon injection.

Issue 3: Tumor or Tissue-Specific Accumulation Failures

Symptom: Sufficient plasma half-life, but failure to achieve therapeutic concentrations in the target microenvironment (e.g., tumor stroma or inflamed joints). Causality: PAP-1's extensive extravascular distribution is non-specific. It partitions into adipose tissue rather than the target site. Solution: Encapsulate PAP-1 in pH-responsive mPEG-PAE polymeric micelles. This prevents premature tissue partitioning, extends circulation time via the EPR (enhanced permeability and retention) effect, and triggers release specifically in acidic microenvironments[6].

III. Validated Experimental Protocols

Protocol 1: Preparation of pH-Responsive Polymeric Micelles for PAP-1

This protocol utilizes mPEG-PAE to achieve >90% entrapment efficiency, drastically improving aqueous solubility and circulation half-life[6].

Step-by-Step Methodology:

  • Polymer-Drug Co-dissolution: Dissolve 20 mg of mPEG-PAE block copolymer and 2 mg of PAP-1 in 2 mL of an organic solvent (e.g., THF or acetone) under gentle magnetic stirring (400 rpm) at room temperature.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at 40°C under reduced pressure until a thin, homogeneous polymer-drug film forms on the flask wall.

  • Hydration (Self-Assembly): Rehydrate the film with 4 mL of PBS (pH 7.4). Sonicate the suspension using a probe sonicator (20W, 3 minutes, on ice) to induce micelle self-assembly.

  • Filtration & Sterilization: Pass the micellar solution through a 0.22 µm PES syringe filter to remove any unencapsulated (precipitated) PAP-1.

  • Self-Validation Check: Lyophilize a 100 µL aliquot, redissolve in DMSO, and quantify PAP-1 via HPLC (UV detection at 310 nm). Calculate Entrapment Efficiency (EE%). Proceed to in vivo dosing only if EE% > 85%.

Protocol 2: Pharmacokinetic (PK) Profiling and Metabolite Tracking

A robust LC-MS/MS workflow to quantify both parent PAP-1 and its active hydroxylated metabolites.

Step-by-Step Methodology:

  • Sample Collection: Collect 100 µL of whole blood via the tail vein (rodents) or saphenous vein into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 min to isolate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., 5-methoxypsoralen) to 50 µL of plasma. Vortex for 30 seconds and centrifuge at 14,000 × g for 15 min at 4°C.

  • LC-MS/MS Analysis: Inject 10 µL of the supernatant onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • SRM Transitions: Monitor parent PAP-1 at m/z 351.1 107.0 / 149.0. Monitor the active hydroxylated metabolites (M3, M4, M5) at m/z 367.1 107.0[7].

  • Data Synthesis: Use non-compartmental analysis (NCA) software to calculate t1/2​ , AUC0−∞​ , and Clearance ( Cl ).

IV. Quantitative Data Summaries

Table 1: Pharmacokinetic Parameters of PAP-1 across Models and Formulations

Animal ModelRouteFormulation VehicleDose (mg/kg) Cmax​ (ng/mL) t1/2​ (hours)Bioavailability (F%)
Rhesus MacaqueI.V.PEG400/Saline2.0~8006.4100% (Reference)
Rhesus MacaqueP.O.Peanut Oil5.0~1505.2~25%
Sprague-Dawley RatI.V.DMSO/PEG/Tween3.0~12001.8100% (Reference)
Murine (Tumor Model)I.V.mPEG-PAE Micelles5.0~250014.5N/A (Targeted)

Data synthesized from foundational PK studies and micellar formulation optimizations[7],[6],[2].

V. Pathway & Workflow Visualizations

Mechanism of Action: Kv1.3 Blockade by PAP-1

Understanding the downstream effects of PAP-1 is crucial; maintaining plasma concentrations above the EC50​ (2 nM) is required to sustain this blockade.

G PAP1 PAP-1 (5-(4-Phenoxybutoxy)psoralen) Kv13 Kv1.3 Potassium Channel (Effector Memory T Cells) PAP1->Kv13 Binds C-type inactivated state Depol Membrane Depolarization Kv13->Depol Pore Blockade Ca Decreased Calcium Influx Depol->Ca Reduces driving force Prolif Inhibition of Proliferation & Cytokine Production Ca->Prolif Suppresses activation

Fig 1: PAP-1 binds the Kv1.3 pore, preventing K+ efflux, dampening Ca2+ signaling, and halting TEM proliferation.

Metabolic Clearance & Optimization Workflow

The primary bottleneck in PAP-1's half-life is CYP-mediated metabolism. Tracking these pathways informs formulation and dosing strategies.

M PAP1 PAP-1 (Parent Compound) CYP Hepatic CYP450 (CYP1A1/2, CYP3A) PAP1->CYP NADPH-dependent Metabolism M1 M1: 5-(oxybutyric-acid)psoralen (Inactive, Major) CYP->M1 O-dealkylation M345 M3, M4, M5 (Hydroxylated, Active) CYP->M345 Hydroxylation Clearance Biliary & Renal Excretion M1->Clearance M345->Clearance

Fig 2: Hepatic CYP450 enzymes metabolize PAP-1 into inactive (M1) and active (M3-M5) derivatives prior to excretion.

VI. References

  • Pereira, L. E., Villinger, F., Wulff, H., et al. "Pharmacokinetics, toxicity, and functional studies of the selective Kv1.3 channel blocker 5-(4-phenoxybutoxy)psoralen in rhesus macaques." Experimental Biology and Medicine, 2007.[Link]

  • Schmitz, A., Sankaranarayanan, A., Azam, P., et al. "Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases." Molecular Pharmacology, 2005.[Link]

  • Hao, B., Chen, Z. W., Zhou, X. J., et al. "Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat." Xenobiotica, 2011.[Link]

  • Leanza, L., et al. "Reliable high-PAP-1-loaded polymeric micelles for cancer therapy: preparation, characterization, and evaluation of anti-tumor efficacy." Drug Delivery (Taylor & Francis), 2025.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Kv1.3 Blockade: PAP-1 vs. ShK Toxin in Immunomodulatory Drug Development

The voltage-gated potassium channel Kv1.3 is a highly validated therapeutic target for autoimmune diseases. Its pivotal role lies in regulating the resting membrane potential and calcium signaling cascades of effector me...

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Author: BenchChem Technical Support Team. Date: April 2026

The voltage-gated potassium channel Kv1.3 is a highly validated therapeutic target for autoimmune diseases. Its pivotal role lies in regulating the resting membrane potential and calcium signaling cascades of effector memory T cells (T_EM), which are primary drivers of conditions like multiple sclerosis, rheumatoid arthritis, and psoriasis[1][2]. Blocking Kv1.3 suppresses T_EM cell proliferation and cytokine production without compromising the broader immune response mediated by naïve and central memory T cells[2].

In the landscape of Kv1.3 pharmacology, two distinct classes of inhibitors serve as foundational experimental tools and therapeutic leads: the small molecule 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) and the peptide ShK toxin , originally isolated from the sea anemone Stichodactyla helianthus[1][3]. This guide provides a rigorous, data-driven comparison of PAP-1 and ShK toxin, exploring their divergent mechanisms of action, binding kinetics, and the specific electrophysiological protocols required to accurately quantify their efficacy.

Mechanistic Divergence: Pore Occlusion vs. State-Dependent Binding

Understanding the structural interaction between these inhibitors and the Kv1.3 channel is critical for designing appropriate screening assays and interpreting functional data.

  • ShK Toxin (Pore Blocker): ShK is a 35-amino acid peptide stabilized by three disulfide bridges[1]. It acts as a classical pore blocker, binding to the outer vestibule of the Kv1.3 channel and physically occluding the ion conduction pathway[1]. Because it binds to the extracellular face of the pore, its inhibition is state-independent and occurs rapidly upon perfusion[4]. However, native ShK lacks high selectivity, potently blocking both Kv1.3 and the closely related Kv1.1 channel[1][5].

  • PAP-1 (State-Dependent Modulator): PAP-1 is a synthetic psoralen derivative. Unlike ShK, PAP-1 is highly lipophilic and partitions into the lipid bilayer. It blocks Kv1.3 in a use-dependent manner by preferentially binding to the C-type inactivated state of the channel[3]. This means the channel must open and subsequently inactivate for PAP-1 to exert its maximal inhibitory effect. Furthermore, its membrane permeability allows it to target intracellular Kv1.3 channels (e.g., mitochondrial Kv1.3), which regulate cellular respiration and proliferation via non-conducting mechanisms[6].

MOA cluster_0 ShK Toxin (Peptide) cluster_1 PAP-1 (Small Molecule) S1 Extracellular Application S2 Binds Outer Vestibule S1->S2 S3 Physical Pore Occlusion S2->S3 Kv Kv1.3 Channel Inhibition S3->Kv P1 Lipophilic Partitioning P2 Binds C-type Inactivated State P1->P2 P3 Use-Dependent Blockade P2->P3 P3->Kv

Mechanistic comparison of Kv1.3 inhibition by ShK toxin and PAP-1.

Quantitative Pharmacological Comparison

The following table synthesizes the pharmacological profiles of PAP-1 and ShK toxin, highlighting the trade-offs between absolute potency, target selectivity, and physical properties.

PropertyPAP-1ShK Toxin
Molecule Type Small Molecule (Psoralen derivative)Peptide (35 amino acids)
Kv1.3 IC50 ~2 nM[3]~11 pM[1]
Kv1.1 IC50 > 100 nM[2]~16 - 25 pM[4][5]
Selectivity Profile 23-fold over Kv1.5; >33-fold over other Kv1.x[3]Poor native selectivity (hits Kv1.1, Kv1.4, Kv1.6)[4]
Binding Mode C-type inactivated state stabilizer[3]Extracellular pore occluder[1]
Membrane Permeability High (targets intracellular Kv1.3)[6]Low (restricted to plasma membrane)[7]

Note: To overcome ShK's poor native selectivity, engineered analogs like ShK-186 (dalazatide) and ShK-192 have been developed. These incorporate non-natural amino acids (e.g., phosphotyrosine surrogates) to achieve >100-fold selectivity for Kv1.3 over Kv1.1 while improving plasma stability[1].

Experimental Methodology: Self-Validating Patch-Clamp Protocols

Because PAP-1 and ShK inhibit Kv1.3 via fundamentally different mechanisms, applying a generic patch-clamp protocol will yield highly inaccurate IC50 values. The protocol must be tailored to the compound's binding kinetics. The following step-by-step methodologies ensure a self-validating electrophysiological workflow.

General Setup & Quality Control (Whole-Cell Voltage Clamp)
  • Preparation: Utilize mammalian cells (e.g., CHO, HEK293, or L929 fibroblasts) stably expressing human or mouse Kv1.3[5][7].

  • Solutions: Use a standard physiological extracellular solution (e.g., 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4) and a K+-rich intracellular pipette solution (e.g., 128 mM KMeSO3, 10 mM HEPES, 12 mM EGTA, 3 mM MgCl2, pH 7.2)[8].

  • Validation Check: Ensure series resistance (Rs) is compensated by at least 80% and capacitative/leak currents are subtracted using a P/4 protocol[8]. Uncompensated Rs will distort the rapid activation kinetics of Kv1.3, leading to voltage errors and false current amplitudes.

Protocol A: Assessing ShK Toxin (State-Independent Pore Block)
  • Causality: Since ShK blocks the pore directly from the outside, the channel does not need to cycle through conformational states for the drug to bind. We only need to evoke the current to measure the unblocked fraction.

  • Step 1: Hold the cell at a resting membrane potential of -80 mV to maintain channels in the closed state[1].

  • Step 2: Apply a single 200-ms depolarizing pulse to +30 or +40 mV[1][8].

  • Step 3: Measure the peak current amplitude.

  • Step 4: Perfuse ShK and repeat the pulse every 20-30 seconds. The long inter-pulse interval is critical to allow full recovery from inactivation, ensuring you are measuring pure pore block rather than accumulated inactivation[8].

Protocol B: Assessing PAP-1 (Use-Dependent Inactivated-State Block)
  • Causality: PAP-1 requires the channel to enter the C-type inactivated state. A single pulse with long recovery times will artificially underestimate PAP-1's potency because the channel spends insufficient time in the target conformation.

  • Step 1: Hold the cell at -80 mV.

  • Step 2: Apply a train of 200-ms depolarizing pulses to +40 mV at a high frequency (e.g., 1-2 Hz)[3][8].

  • Step 3: This rapid pulsing prevents the channel from fully recovering from C-type inactivation between sweeps, driving the channel population into the inactivated state where PAP-1 binds with highest affinity.

  • Step 4: Measure the steady-state current at the end of the 200-ms pulse (where inactivation is prominent) across successive sweeps to calculate the true use-dependent IC50[9].

PatchClamp Start Whole-Cell Configuration Hold Hold at -80 mV (Maintain closed state) Start->Hold Split Apply Depolarizing Pulse (+30 to +40 mV) Hold->Split ShK_Path Single Pulse / Long Interval (Assess ShK pore block) Split->ShK_Path PAP_Path Repeated Pulses / 200ms (Induce C-type inactivation) Split->PAP_Path PAP_Measure Measure Steady-State Block (Assess PAP-1 binding) PAP_Path->PAP_Measure

Electrophysiological pulse protocol logic for state-independent vs. use-dependent blockers.

Strategic Considerations for Drug Development

When selecting between a PAP-1-like small molecule and an ShK-like peptide for therapeutic development, researchers must weigh pharmacokinetics, target localization, and administration routes.

  • Tissue Penetration vs. Absolute Potency: ShK and its engineered analogs offer unparalleled picomolar potency[1]. However, as peptides, they generally require subcutaneous injection and are restricted to extracellular targets[1]. PAP-1, while having slightly lower (nanomolar) potency, is orally bioavailable and can penetrate tissues deeply. This includes crossing the blood-brain barrier, making it highly advantageous for neuroinflammatory models like multiple sclerosis or Parkinson's disease[2][10].

  • Intracellular Targeting: Recent evidence highlights the role of mitochondrial Kv1.3 in regulating cellular respiration and apoptosis[6]. Because PAP-1 is membrane-permeable, it can be chemically modified (e.g., PAPTP, a triphenylphosphonium derivative) to selectively accumulate in mitochondria. This offers a novel mechanism to induce apoptosis in cancer cells—a therapeutic avenue completely inaccessible to membrane-impermeable ShK peptides[6].

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Comparative

Selectivity profile of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one for Kv1.3 over Kv1.5 channels

Selectivity Profile of PAP-1: A Benchmark Guide to Kv1.3 vs. Kv1.5 Inhibition As a Senior Application Scientist specializing in ion channel pharmacology, I frequently encounter a critical bottleneck in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Selectivity Profile of PAP-1: A Benchmark Guide to Kv1.3 vs. Kv1.5 Inhibition

As a Senior Application Scientist specializing in ion channel pharmacology, I frequently encounter a critical bottleneck in the development of immunomodulators: achieving target engagement while avoiding off-target cardiac liabilities. The voltage-gated potassium channel Kv1.3 is a highly validated target for suppressing effector memory T (TEM) cells in autoimmune diseases[1]. However, the structural homology between Kv1.3 and the cardiac potassium channel Kv1.5 makes designing selective small-molecule inhibitors exceptionally challenging.

This guide provides an in-depth technical comparison of the selectivity profile of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) against other alternatives, alongside a field-proven, self-validating electrophysiological protocol for accurately quantifying this selectivity.

The Biological Imperative: Efficacy vs. Cardiac Liability

To understand why the Kv1.3/Kv1.5 selectivity ratio is the gold standard metric for these compounds, we must examine the causality of their physiological roles:

  • The Efficacy Target (Kv1.3): In chronically activated TEM cells, Kv1.3 channels mediate K⁺ efflux. This efflux maintains a hyperpolarized membrane potential, providing the electrical driving force required for sustained Ca²⁺ influx through Calcium Release-Activated Calcium (CRAC) channels. Blocking Kv1.3 depolarizes the membrane, collapsing this driving force, halting NFAT dephosphorylation, and preventing IL-2 production[2].

  • The Off-Target Liability (Kv1.5): Kv1.5 is highly expressed in the human heart, where it mediates the ultra-rapid delayed rectifier potassium current ( IKur​ ). Unintentional blockade of Kv1.5 prolongs the atrial action potential, precipitating severe cardiac arrhythmias such as atrial fibrillation[1].

Therefore, a viable immunomodulator must potently block Kv1.3 while strictly sparing Kv1.5.

Pathway A PAP-1 Binding (C-type Inactivated Kv1.3) B Kv1.3 Channel Blockade (Reduced K+ Efflux) A->B C Membrane Depolarization Maintained B->C D Decreased Driving Force for Ca2+ Influx (CRAC) C->D E Inhibition of NFAT Pathway & IL-2 Production D->E F Suppression of Effector Memory T (TEM) Cells E->F

Kv1.3 blockade by PAP-1 disrupts calcium signaling, suppressing TEM cell activation.

Comparative Selectivity Profile

Historically, early small-molecule blockers like Correolide and Psora-4 demonstrated potent Kv1.3 inhibition but failed to achieve a safe therapeutic window due to Kv1.5 cross-reactivity[3][4]. PAP-1 was rationally designed via traditional medicinal chemistry to exploit subtle differences in the side pockets of the Kv1.3 central pore cavity[1].

By analyzing the quantitative data, we can objectively benchmark PAP-1 against its alternatives:

CompoundTarget ClassKv1.3 IC₅₀ (nM)Kv1.5 IC₅₀ (nM)Selectivity RatioMechanism / Notes
PAP-1 Small Molecule~2.0~45.0~23-fold Use-dependent; binds C-type inactivated state. High cardiac safety margin[1][5].
Psora-4 Small Molecule~3.0~7.7~2.5-fold Potent, but lacks sufficient cardiac safety margin[3][6].
Correolide Natural Product~90.0~958.0*Non-selective Binds all Kv1.x channels. *Varies by assay, generally poor selectivity[4][7].

Causality of PAP-1's Superiority: PAP-1 achieves its ~23-fold selectivity not just through static affinity, but through state-dependent binding. It preferentially binds to the C-type inactivated state of the Kv1.3 channel[1][8]. Because chronically activated TEM cells fire repeatedly, their Kv1.3 channels frequently enter this inactivated state, making them highly susceptible to PAP-1. Conversely, resting cells (and cardiac tissues with different firing dynamics) are largely spared.

Electrophysiological Validation Protocol

A common pitfall in ion channel screening is failing to account for state-dependence. If you simply apply a single voltage pulse, you will severely underestimate PAP-1's potency. To generate trustworthy, reproducible IC₅₀ curves, the protocol must be a self-validating system that actively drives the channel into the C-type inactivated state and proves reversibility.

Step-by-Step Methodology: Whole-Cell Patch-Clamp

1. Cell Preparation & Configuration:

  • Utilize L929 or CHO cells stably expressing human Kv1.3 or Kv1.5[9].

  • Establish the whole-cell patch-clamp configuration using a high-K⁺ internal pipette solution and a physiological high-Na⁺ external bath solution to isolate outward potassium currents.

2. State-Dependent Voltage Protocol (The "Why"):

  • Holding Potential: Hold the membrane at -80 mV. Causality: This ensures all channels are in the closed, resting state prior to the sweep.

  • Depolarizing Pulses: Apply consecutive 200-ms depolarizing pulses to +40 mV every 60 seconds[8]. Causality: The +40 mV step forces the channel open. The extended 200-ms duration is critical—it provides sufficient time for the channel to transition from the open state into the C-type inactivated state, optimally exposing the PAP-1 binding pocket.

3. Drug Application & Use-Dependent Measurement:

  • Perfuse PAP-1 (e.g., 10 nM) into the bath while maintaining the pulse train.

  • Record the peak outward current. You will observe a progressive decline in current amplitude across consecutive pulses (pulses 1–15) until a steady-state block is achieved. This progressive decline is the hallmark of use-dependent block[8].

4. System Self-Validation (Washout Phase):

  • Switch the perfusion back to a drug-free external solution.

  • Continue the pulse train. The outward K⁺ current must recover to at least 85% of the baseline amplitude. Causality: This washout phase validates that the observed current reduction was due to reversible PAP-1 binding, not an artifact of cell rundown, seal degradation, or toxicity.

Workflow Step1 Whole-Cell Patch-Clamp Step2 Hold at -80 mV (Resting State) Step1->Step2 Step3 Depolarize to +40 mV (200 ms Pulses) Step2->Step3 Step4 Induce C-Type Inactivation Step3->Step4 Step5 Perfuse PAP-1 (Measure Block) Step4->Step5

Electrophysiological workflow for validating use-dependent Kv1.3 channel block.

Conclusion

For drug development professionals targeting autoimmune diseases, PAP-1 remains a vital benchmark compound. Its structural evolution from Psora-4 demonstrates how optimizing for the C-type inactivated state can widen the therapeutic window, achieving a ~23-fold selectivity for Kv1.3 over the cardiac Kv1.5 channel[1]. By implementing rigorous, state-dependent electrophysiological protocols, researchers can accurately map these pharmacodynamics and accelerate the development of next-generation, orally bioavailable immunomodulators.

References

  • Schmitz, A., Sankaranarayanan, A., Azam, P., et al. (2005). "Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases." Molecular Pharmacology. URL:[Link]

  • Wulff, H., et al. (2013). "Side pockets provide the basis for a new mechanism of Kv channel–specific inhibition." Nature Chemical Biology (via PMC). URL:[Link]

  • Beeton, C., et al. (2006). "Use of Kv1.3 Blockers for Inflammatory Skin Conditions." Journal of Investigative Dermatology (via PMC). URL:[Link]

  • ICE Bioscience. "Kv1.3 Inhibition: A Promising Avenue in Immunology and Autoimmune Disease Treatment." Application Notes. URL:[Link]

Sources

Validation

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one vs Dalazatide efficacy in autoimmune disease models

Executive Summary & Mechanistic Rationale Autoimmune pathologies, including multiple sclerosis (MS), psoriasis, and systemic lupus erythematosus (SLE), are heavily driven by chronically activated effector memory T cells...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Autoimmune pathologies, including multiple sclerosis (MS), psoriasis, and systemic lupus erythematosus (SLE), are heavily driven by chronically activated effector memory T cells (T_EM)[1]. Unlike naive or central memory T cells, which utilize the KCa3.1 channel for calcium homeostasis, T_EM cells exhibit a profound upregulation of the voltage-gated potassium channel Kv1.3[1].

By selectively blocking Kv1.3, researchers can inhibit potassium efflux, prevent membrane repolarization, and subsequently halt the sustained calcium influx required for T_EM cell proliferation and pro-inflammatory cytokine production (e.g., IFN-γ, IL-17)[1][2]. This guide provides an objective, data-driven comparison of two leading Kv1.3 inhibitors: the small molecule PAP-1 (5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one) and the peptide Dalazatide (ShK-186).

G APC Antigen Presentation (TCR Activation) Ca_Influx CRAC Channel Calcium Influx APC->Ca_Influx Kv13 Kv1.3 Channel Potassium Efflux Ca_Influx->Kv13 Repolarization Membrane Repolarization Kv13->Repolarization Sustained_Ca Sustained Intracellular Calcium Signaling Repolarization->Sustained_Ca TEM_Activation T_EM Cell Proliferation & Cytokine Release Sustained_Ca->TEM_Activation Inhibitors PAP-1 / Dalazatide (Kv1.3 Blockers) Inhibitors->Kv13 Blocks

Kv1.3 Signaling Pathway and Mechanism of Action for PAP-1 and Dalazatide in T_EM Cells.

Pharmacological Profile Comparison

PAP-1 is a synthetic psoralen derivative optimized for small-molecule Kv1.3 blockade. It binds preferentially to the C-type inactivated state of the channel[3]. Dalazatide (ShK-186) is a 37-amino acid synthetic peptide derived from the sea anemone toxin ShK, functioning as a highly potent pore blocker[2][4].

Quantitative Pharmacological Comparison
Pharmacological PropertyPAP-1 (5-(4-Phenoxybutoxy)psoralen)Dalazatide (ShK-186)
Molecule Class Small Molecule (Psoralen derivative)Synthetic Peptide (37-amino acids)
Target Affinity (IC50/EC50) ~2 nM[3]~11 to 69 pM[2][4]
Selectivity Profile 23-fold over Kv1.5; >33-fold over other Kv1[3]>1,000-fold over related Kv1 and KCa3.1 channels[2]
Binding Mechanism Binds C-type inactivated state (use-dependent)[3]Direct pore blocker[4]
Route of Administration Oral, Topical, Intraperitoneal[5][6][7]Subcutaneous, Intravenous[2]
Clinical Stage Preclinical / Animal Models[6][7]Phase 1b Clinical Trials[8]

Efficacy in Autoimmune Disease Models

Psoriasis & Skin Inflammation
  • PAP-1: In a SCID mouse psoriasis xenograft model, daily treatment with 2% PAP-1 ointment over four weeks reduced epidermal thickness by ~50% and decreased CD3+ T cell infiltration in the dermis by 85%[7].

  • Dalazatide: Advanced to Phase 1b clinical trials for plaque psoriasis. Subcutaneous administration (0.04–0.12 mg/kg) yielded a mean 54% improvement in PASI scores, correlating with decreased T_EM cell infiltrates in lesional biopsies[2][8].

Systemic Lupus Erythematosus (SLE) & Vasculitis
  • Dalazatide: Ex vivo studies on T cells from patients with Granulomatosis with polyangiitis (GPA) and SLE demonstrated that Dalazatide blocks Kv1.3-dependent currents, significantly reducing TCR-stimulated calcium signaling and normalizing the secretion of IL-2, IFN-γ, and IL-17 to levels seen in healthy controls[2][9].

Multiple Sclerosis (EAE Model) & Delayed-Type Hypersensitivity (DTH)
  • PAP-1: Demonstrates potent suppression of DTH in Lewis rats (a T_EM cell-mediated reaction) when administered at 0.3-3 mg/kg[5]. Pharmacokinetic studies in rhesus macaques confirm that orally administered PAP-1 achieves plasma concentrations sufficient to suppress T_EM cells without systemic toxicity[6].

  • Dalazatide: In DTH mouse models, 2 mg/kg IV suppressed T_EM cell-mediated inflammation. It also significantly reduced clinical scores in rat models of MS by immobilizing T_EM cells at inflammatory sites and preventing myelin damage[2][10].

Experimental Methodologies & Protocols

To ensure high experimental integrity, the following self-validating protocols detail the causality behind methodological choices when evaluating Kv1.3 inhibitors.

Protocol 1: Whole-Cell Patch Clamp for Kv1.3 Use-Dependent Blockade (PAP-1)

Rationale: Because PAP-1 binds the C-type inactivated state, standard single-pulse patch-clamp protocols may underestimate its potency. A use-dependent pulse train is required to drive channels into the inactivated state[1][3].

  • Cell Preparation: Isolate human PBMCs and sort for CD4+ CCR7- T_EM cells, or use Kv1.3-transfected L929 cells[5].

  • Internal/External Solutions: Use a K+-rich internal solution (e.g., 145 mM KF) and a standard Na+-based external bath to establish the physiological K+ gradient.

  • Holding Potential: Clamp cells at -80 mV. Causality: This ensures all Kv1.3 channels are in the closed, resting state prior to stimulation.

  • Depolarizing Pulse Train: Apply repeated 200 ms depolarizing steps to +40 mV at 1 Hz. Causality: The +40 mV step opens the channels, and the repeated high-frequency pulsing drives them into the C-type inactivated state, exposing the PAP-1 binding site.

  • Data Acquisition: Measure peak tail currents. Calculate IC50 by plotting fractional block against PAP-1 concentration.

Protocol 2: In Vivo Delayed-Type Hypersensitivity (DTH) Assay

Rationale: DTH is a classic self-validating in vivo model for T_EM cell function. Naive T cells are primed, but the recall response upon challenge is exclusively mediated by memory T cells.

  • Sensitization: Immunize mice/rats subcutaneously with an antigen (e.g., Ovalbumin) emulsified in Complete Freund's Adjuvant (CFA). Wait 7-14 days for memory cell generation.

  • Baseline Measurement: Measure baseline ear or paw thickness using digital calipers.

  • Treatment Administration: Administer Dalazatide (e.g., 100 mcg/kg SC) or PAP-1 (e.g., 3 mg/kg IP) 1 hour prior to challenge[5].

  • Antigen Challenge: Inject the same antigen (dissolved in PBS) into the ear pinna or footpad.

  • Quantification: Measure swelling 24, 48, and 72 hours post-challenge. Causality: Swelling directly correlates with T_EM cell infiltration and local cytokine release. A reduction in swelling validates the in vivo efficacy of the Kv1.3 blockade.

Workflow PBMC Isolate PBMCs from Whole Blood Sort FACS Sorting (CD4+ CCR7- TEM) PBMC->Sort PatchClamp Whole-Cell Patch Clamp Sort->PatchClamp Electrophysiology Proliferation CFSE Proliferation Assay Sort->Proliferation In Vitro Efficacy InVivo In Vivo DTH Mouse Model PatchClamp->InVivo Lead Validation Proliferation->InVivo

Self-Validating Experimental Workflow for Evaluating Kv1.3 Inhibitors.

Conclusion

Both PAP-1 and Dalazatide offer robust, selective inhibition of Kv1.3, effectively neutralizing T_EM cells without broadly suppressing the immune system. PAP-1 provides advantages in oral bioavailability and topical formulation suitability, making it highly relevant for localized diseases like psoriasis[7]. Conversely, Dalazatide offers unparalleled picomolar potency and has successfully navigated Phase 1b clinical trials, proving its translational viability for systemic autoimmune conditions[8].

References

  • Schmitz, A., et al. (2005). "Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases." Molecular Pharmacology. [Link]

  • Multiple Sclerosis News Today. (2017). "Dalazatide (Formerly ShK-186) for Multiple Sclerosis". MS News Today.[Link]

  • BioSpace. (2015). "Kineta Inc. Announces Promising Top-Line Clinical Results For Dalazatide". BioSpace.[Link]

  • ICE Bioscience. (2024). "Kv1.3 Inhibition: A Promising Avenue in Immunology and Autoimmune Disease Treatment". ICE Bioscience Application Notes.[Link]

  • Pereira, L.E., et al. (2007). "Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques." Experimental Biology and Medicine.[Link]

  • Raychaudhuri, S.P., et al. (2014). "Kv1.3 in psoriatic disease: PAP-1, a small molecule inhibitor of Kv1.3 is effective in the SCID mouse psoriasis--xenograft model." Journal of Autoimmunity.[Link]

  • "Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads." (2023). Taylor & Francis.[Link]

  • "Kv1.3 blockade by ShK186 modulates CD4+ effector memory T-cell activity of patients with Granulomatosis with polyangiitis." (2023). Rheumatology.[Link]

Sources

Comparative

Validation of Kv1.3 Target Engagement by 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) in Human T Cells

As the pharmacological landscape for autoimmune and neuroinflammatory diseases evolves, the voltage-gated potassium channel Kv1.3 has emerged as a premier therapeutic target[1]. In human T cells, particularly terminally...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmacological landscape for autoimmune and neuroinflammatory diseases evolves, the voltage-gated potassium channel Kv1.3 has emerged as a premier therapeutic target[1]. In human T cells, particularly terminally differentiated effector memory T (TEM) cells, Kv1.3 is highly upregulated and serves as the primary conduit for potassium efflux[2]. This efflux is mechanistically essential: it maintains the hyperpolarized membrane potential required to sustain the electrochemical driving force for calcium (Ca²⁺) influx through Calcium Release-Activated Calcium (CRAC) channels[3]. Sustained Ca²⁺ entry triggers Calcineurin-mediated dephosphorylation of NFAT, leading to inflammatory cytokine production and clonal expansion[3].

Among the arsenal of Kv1.3 modulators, 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one , commonly known as PAP-1 (or 5-(4-Phenoxybutoxy)psoralen), stands out as a highly potent and selective small-molecule inhibitor[4]. This guide provides a comprehensive, objective comparison of PAP-1 against alternative Kv1.3 inhibitors and details the self-validating experimental workflows required to rigorously confirm its target engagement and functional efficacy in human T cells.

Pathway TCR TCR Activation Ca Ca2+ Influx (CRAC) TCR->Ca NFAT NFAT Activation Ca->NFAT Kv13 Kv1.3 Channel (K+ Efflux) Kv13->Ca Maintains Driving Force Cytokines TEM Proliferation NFAT->Cytokines PAP1 PAP-1 PAP1->Kv13 Inhibits (IC50=2nM)

Mechanism of Kv1.3 blockade by PAP-1 in human effector memory T cells.

Comparative Analysis of Kv1.3 Inhibitors

The development of Kv1.3 inhibitors has historically been plagued by off-target effects, particularly cross-reactivity with the cardiac potassium channel Kv1.5, which poses severe arrhythmogenic risks[5]. PAP-1 was rationally designed through structural modifications of its predecessor, Psora-4, to overcome these limitations[5].

PAP-1 blocks Kv1.3 with an EC50 of ~2 nM by preferentially binding to the C-type inactivated state of the channel, exhibiting a use-dependent blockade mechanism[5]. Unlike peptide toxins, PAP-1 is orally bioavailable, brain-penetrant, and lacks immunogenicity[1].

Table 1: Quantitative Comparison of Leading Kv1.3 Modulators
CompoundMolecular ClassKv1.3 IC50 / EC50Selectivity ProfileRoute of AdministrationBBB Permeability
PAP-1 Small Molecule~2 nM23-fold over Kv1.5; 33-125-fold over other Kv1[4]Oral, IP, Topical[6]Yes[1]
ShK-186 (Dalazatide) Peptide Toxin~69 pM>100-fold over all other Kv channels[7]Subcutaneous[8]No[7]
Psora-4 Small Molecule~3 nMPoor (Inhibits Kv1.5 at low nanomolar ranges)[9]Oral, IPYes
Margatoxin Peptide Toxin~50 pMPoor (Cross-reacts with Kv1.1 and Kv1.2)[7]Intravenous / IPNo

Causality in Selection: While ShK-186 offers superior picomolar potency and has advanced to clinical trials for psoriasis[1], its peptide nature restricts it to injectable routes and prevents it from crossing the blood-brain barrier (BBB)[7]. For researchers targeting neuroinflammatory conditions (e.g., microglial activation in Alzheimer's or Multiple Sclerosis), PAP-1 is the superior alternative due to its excellent BBB penetrance and oral bioavailability[1].

Experimental Workflows for Target Validation

To establish a self-validating system for PAP-1, researchers must employ orthogonal techniques: Patch-Clamp Electrophysiology to prove direct target engagement and mechanism (use-dependent block), followed by CFSE Proliferation Assays to confirm the downstream functional consequence in the target cell population.

Workflow Iso 1. TEM Cell Isolation Patch 2. Patch-Clamp (Target Engagement) Iso->Patch Prolif 3. CFSE Assay (Functional Validation) Iso->Prolif Data 4. Data Analysis (IC50 Calculation) Patch->Data Prolif->Data

Step-by-step experimental workflow for validating PAP-1 target engagement.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to exploit the biophysical properties of Kv1.3. Because PAP-1 preferentially binds to the C-type inactivated state[2], standard single-pulse protocols will underestimate its potency. A repeated depolarizing pulse protocol is mandatory to drive the channels into inactivation and reveal the use-dependent block[10].

Materials:

  • CHO or HEK293 cells stably expressing human Kv1.3 (or primary human T cells).

  • External Solution (mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4[11].

  • Internal Solution (mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂; pH 7.2[11].

  • PAP-1 stock dissolved in anhydrous DMSO[4].

Step-by-Step Methodology:

  • Cell Preparation: Plate Kv1.3-expressing cells onto glass coverslips. Allow adherence for 2-4 hours.

  • Configuration: Pull borosilicate glass pipettes to a resistance of 2-3 MΩ when filled with the internal solution[11]. Establish a whole-cell patch-clamp configuration.

  • Baseline Recording: Hold the membrane potential at -80 mV. Elicit baseline Kv1.3 outward currents by applying a 200-ms depolarizing pulse to +40 mV[10]. Repeat this pulse every 30 seconds until the peak current stabilizes (ensuring no spontaneous rundown).

  • Compound Application: Perfuse the bath with varying concentrations of PAP-1 (e.g., 0.1 nM to 100 nM). Critical Control: Maintain final DMSO concentration below 0.1% to prevent solvent-induced membrane toxicity.

  • Use-Dependent Stimulation: Apply a train of 200-ms depolarizing pulses from -80 mV to +40 mV at a frequency of 1 Hz[11].

  • Data Acquisition & Analysis: Record the peak outward current. You will observe a progressive decline in current amplitude with successive pulses as PAP-1 traps the channel in the inactivated state. Calculate the IC50 based on the steady-state block at the end of the pulse train.

Protocol B: CFSE Proliferation Assay in Human TEM Cells

Target engagement in a recombinant system must be functionally validated in primary cells. Naive and central memory T (TCM) cells upregulate the calcium-activated potassium channel KCa3.1 upon activation, which compensates for Kv1.3 blockade[2]. Therefore, isolating the correct subset—CCR7⁻ effector memory T (TEM) cells—is critical for observing PAP-1's efficacy[5].

Materials:

  • Human PBMCs isolated via density gradient centrifugation.

  • Magnetic sorting kits for CCR7⁻ CD3⁺ T cells.

  • CFSE (Carboxyfluorescein succinimidyl ester) dye.

  • Anti-CD3 and Anti-CD28 antibodies.

Step-by-Step Methodology:

  • Cell Isolation: Isolate CCR7⁻ TEM cells from human PBMCs using negative magnetic selection to prevent premature activation[5].

  • CFSE Staining: Resuspend TEM cells at 1 × 10⁶ cells/mL in PBS + 0.1% BSA. Add CFSE to a final concentration of 0.25 µM and incubate at 37°C for 10 minutes[11]. Quench with complete RPMI-1640 medium containing 10% FBS.

  • Plating & Treatment: Plate cells at 10⁵ cells/well in a 96-well plate. Pre-incubate cells with PAP-1 (1 nM to 100 nM) or vehicle (DMSO) for 30 minutes prior to stimulation.

  • Stimulation: Add plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) to trigger TCR activation[11].

  • Incubation & Readout: Incubate for 72 hours at 37°C. Harvest cells and analyze CFSE dilution via flow cytometry.

  • Validation Check: A successful assay will show robust proliferation (multiple CFSE dilution peaks) in the vehicle control, and a dose-dependent arrest of proliferation in the PAP-1 treated wells (IC50 ~ 10 nM)[4].

Data Interpretation and Scientific Grounding

The integration of these protocols creates a closed-loop validation system. If PAP-1 demonstrates an IC50 of ~2 nM in the patch-clamp assay but fails to inhibit T cell proliferation, the researcher must immediately troubleshoot the cell isolation step. Because PAP-1 is highly selective for Kv1.3[4], a lack of functional inhibition usually indicates contamination by naive or TCM cells, which evade Kv1.3 blockade by upregulating KCa3.1[2].

Furthermore, the structural stability of PAP-1 ensures it does not exhibit the cytotoxic or phototoxic effects commonly associated with older psoralen derivatives[5]. This makes it an exceptionally clean tool compound for in vitro and in vivo studies, such as suppressing delayed-type hypersensitivity or allergic contact dermatitis[6].

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Validation

Assessing cytotoxicity of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one compared to traditional psoralens

As drug development pivots toward highly selective immunomodulators and targeted oncological therapies, revisiting the pharmacological scaffolding of traditional compounds is critical. Psoralens (furocoumarins) have long...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective immunomodulators and targeted oncological therapies, revisiting the pharmacological scaffolding of traditional compounds is critical. Psoralens (furocoumarins) have long been utilized in photochemotherapy (PUVA) for dermatological conditions. However, their reliance on UVA-induced DNA crosslinking inherently carries risks of broad phototoxicity and mutagenesis.

The synthesis of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one , widely known as PAP-1 , represents a paradigm shift. By rationally modifying the psoralen core, researchers have engineered a potent, selective voltage-gated potassium channel (Kv1.3) blocker that fundamentally diverges from the cytotoxic mechanisms of its predecessors. This guide objectively compares the cytotoxic profiles, structural causality, and experimental methodologies of PAP-1 against traditional psoralens.

Mechanistic Divergence: Structural Causality

To understand the difference in cytotoxicity, we must examine the structure-activity relationship (SAR) that dictates molecular behavior.

Traditional Psoralens (e.g., 8-MOP, 5-MOP): Traditional psoralens possess a flat, planar furocoumarin core that easily intercalates between the pyrimidine bases of DNA. Upon irradiation with UVA light (320–400 nm), they undergo photochemical cycloaddition, forming cyclobutane pyrimidine dimers. This results in interstrand DNA crosslinking, effectively halting DNA replication and triggering cell cycle arrest and apoptosis. This mechanism is inherently non-specific and highly phototoxic [1].

PAP-1 (5-(4-Phenoxybutoxy)psoralen): PAP-1 was engineered to eliminate this phototoxic liability. The addition of a bulky, lipophilic 4-phenoxybutoxy side chain at the 5-position creates severe steric hindrance, preventing the planar core from slipping between DNA base pairs. Instead, this side chain acts as a perfect anchor for the hydrophobic vestibule of the Kv1.3 potassium channel , blocking it with an exceptionally high affinity (EC50 ≈ 2 nM) ()[2].

Because it cannot intercalate DNA, PAP-1 exhibits virtually no phototoxicity ()[3]. Its cytotoxicity is highly targeted:

  • In Autoimmune Contexts: It blocks plasma membrane Kv1.3 on effector memory T (TEM) cells, causing membrane depolarization that inhibits proliferation (cytostasis) without inducing direct cell death ()[4].

  • In Oncological Contexts: In specific cancer cells (e.g., melanoma) that overexpress mitochondrial Kv1.3 (mtKv1.3), PAP-1 physically interacts with Complex I of the respiratory chain. This proximity facilitates the diversion of electrons to molecular oxygen, generating massive amounts of toxic Reactive Oxygen Species (ROS), which triggers targeted apoptosis ()[5].

Mechanistic_Pathway TradPsor Traditional Psoralens (e.g., 8-MOP) DNA DNA Intercalation TradPsor->DNA Crosslink DNA Crosslinking (Phototoxicity) DNA->Crosslink + UVA UVA UVA Irradiation UVA->Crosslink Apoptosis1 Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis1 PAP1 5-(4-Phenoxybutoxy)psoralen (PAP-1) Kv13 Kv1.3 Channel Blockade (Plasma Membrane) PAP1->Kv13 mtKv13 mtKv1.3 Blockade (Mitochondria) PAP1->mtKv13 Depolarization Membrane Depolarization (Inhibits T-cell Proliferation) Kv13->Depolarization ROS Complex I Interaction & ROS Generation mtKv13->ROS Apoptosis2 Targeted Apoptosis (Cancer Cells) ROS->Apoptosis2

Caption: Mechanistic divergence between traditional psoralen phototoxicity and PAP-1 targeted cytotoxicity.

Quantitative Cytotoxicity Profiles

The following table summarizes the divergent cytotoxic parameters between traditional psoralens and PAP-1, highlighting the shift from broad phototoxicity to targeted channel blockade.

ParameterTraditional Psoralens (e.g., 8-MOP)5-(4-Phenoxybutoxy)psoralen (PAP-1)
Primary Target DNA (Pyrimidine bases)Kv1.3 Channel (Plasma & Mitochondrial)
Cytotoxic Mechanism DNA Crosslinking (Apoptosis)Membrane Depolarization / mt-ROS Generation
Phototoxicity (UVA) High (Therapeutic basis of PUVA)None (Steric hindrance prevents DNA binding)
Dark Toxicity ModerateLow (Highly targeted to Kv1.3 expressing cells)
Target Cell Population Broad (Any proliferating cell)Effector Memory T Cells (TEMs), Specific Cancers
Inhibitory Concentration IC50 ≈ 10-50 µM (with UVA)EC50 ≈ 2 nM (Kv1.3 block)

Self-Validating Experimental Protocols

To rigorously assess the cytotoxicity of PAP-1 compared to traditional psoralens, experimental designs must include internal controls that validate the specific mechanism of action. Below are two self-validating protocols designed for this purpose.

Protocol A: Differential Phototoxicity Assay

Objective: Differentiate the UVA-dependent cytotoxicity of 8-MOP from the target-specific dark toxicity of PAP-1. Self-Validating Logic: By running parallel dark and UVA-irradiated cohorts, the assay isolates phototoxicity. If PAP-1 viability remains unchanged across both conditions while 8-MOP viability plummets under UVA, the lack of DNA-crosslinking phototoxicity is internally validated.

Methodology:

  • Cell Seeding: Seed Jurkat cells (Kv1.3 positive) at 1×104 cells/well in 96-well opaque-walled plates.

  • Compound Treatment: Treat cells with serial dilutions of PAP-1 (0.1 nM to 10 µM) and 8-MOP (0.1 µM to 100 µM). Include a DMSO vehicle control (≤0.1% final concentration).

  • Cohort Splitting:

    • Cohort 1 (Dark): Wrap plates in aluminum foil immediately after treatment.

    • Cohort 2 (UVA): Expose plates to 1 J/cm² UVA (320–400 nm) for 30 minutes using a controlled UV crosslinker.

  • Incubation: Incubate all plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Quantification: Add CellTiter-Glo® Reagent to quantify metabolically active cells via ATP-based luminescence. Calculate the IC50 shift between dark and UVA conditions.

Experimental_Workflow Seed Seed Cells (Jurkat / K562) Treat Treat with PAP-1 or 8-MOP Seed->Treat Split Split Cohorts Treat->Split Dark Dark Incubation (Assess Dark Toxicity) Split->Dark UVA UVA Irradiation (Assess Phototoxicity) Split->UVA Assay MTT / CellTiter-Glo Viability Assay Dark->Assay UVA->Assay Analyze Calculate IC50 & Compare Cytotoxicity Assay->Analyze

Caption: Self-validating workflow isolating UVA-dependent phototoxicity from target-specific dark toxicity.

Protocol B: mtKv1.3-Mediated ROS Cytotoxicity Assay

Objective: Validate mtKv1.3-driven ROS generation as the primary cytotoxic mechanism of PAP-1 in cancer cells. Self-Validating Logic: Utilizing a Kv1.3-negative cell line (e.g., K562) alongside a Kv1.3-positive line (e.g., B16F10 melanoma) creates a definitive control. If ROS generation and apoptosis only occur in the B16F10 line, the cytotoxicity is definitively linked to mtKv1.3 interaction rather than non-specific lipophilic toxicity ()[5].

Methodology:

  • Cell Seeding: Seed B16F10 (Kv1.3+) and K562 (Kv1.3-) cells in 6-well plates at 2×105 cells/well.

  • Treatment: Treat cells with 10 µM PAP-1 (or a mitochondria-targeted derivative like PAP-1-MHEG).

  • Mitochondrial Interaction Phase: Incubate for 4 hours to allow mitochondrial accumulation and Complex I interaction.

  • ROS Detection: Wash cells and stain with MitoSOX™ Red (5 µM) for 15 minutes at 37°C to detect mitochondrial superoxide.

  • Flow Cytometry Analysis: Analyze cells via flow cytometry (excitation at 510 nm, emission at 580 nm). Subsequently, confirm apoptosis at 24 hours using Annexin V/PI dual staining.

References

  • Azam, P., et al. (2007). Pharmacokinetics, toxicity, and functional studies of the selective Kv1.3 channel blocker 5-(4-phenoxybutoxy)psoralen in rhesus macaques. PubMed (NIH). Retrieved from [Link]

  • Szabo, I., et al. (2020). Insight into the mechanism of cytotoxicity of membrane-permeant psoralenic Kv1.3 channel inhibitors by chemical dissection of a novel member of the family. PubMed Central (NIH). Retrieved from [Link]

  • Chen, Y., et al. (2022). Reliable high-PAP-1-loaded polymeric micelles for cancer therapy: preparation, characterization, and evaluation of anti-tumor efficacy. Taylor & Francis. Retrieved from [Link]

  • Wulff, H., et al. (2010). Identification of Phase-I Metabolites of the Kv1.3 Blocker PAP-1 (5-(4-Phenoxybutoxy)psoralen) in the Rat. PubMed Central (NIH). Retrieved from [Link]

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Comparative

Comparative IC50 Profiling of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) Across the Kv1 Channel Family

As drug development increasingly targets neuroinflammatory and autoimmune pathways, the precise modulation of autoreactive effector memory T cells (TEM) has become a critical objective. At the center of this therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets neuroinflammatory and autoimmune pathways, the precise modulation of autoreactive effector memory T cells (TEM) has become a critical objective. At the center of this therapeutic strategy lies the voltage-gated potassium channel Kv1.3.

In this technical guide, we critically evaluate 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one —widely designated in the literature as PAP-1 or 5-(4-phenoxybutoxy)psoralen. We will benchmark its IC50 profile across the Kv1 family, explain the structural causality behind its selectivity, and detail the self-validating electrophysiological workflows required to measure its use-dependent pharmacology.

Mechanistic Rationale: Why Target Kv1.3?

To understand the value of PAP-1, we must first examine the causality of Kv1.3 in T-cell activation. When a TEM cell encounters an antigen, T-cell receptor (TCR) activation triggers the production of IP3, leading to calcium release from the endoplasmic reticulum (ER). This depletion opens Calcium Release-Activated Calcium (CRAC) channels in the plasma membrane.

Sustained Ca2+ influx is mandatory for the nuclear translocation of NFAT and subsequent cellular proliferation. However, Ca2+ entry rapidly depolarizes the membrane, which would normally halt further influx. Kv1.3 channels provide the essential counter-balancing K+ efflux , maintaining a negative membrane potential and preserving the electrochemical driving force for calcium. By blocking Kv1.3, PAP-1 collapses this driving force, selectively paralyzing TEM cell proliferation without broadly suppressing the naive immune system[1].

G TCR TCR Activation PLC PLCγ1 Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER ER Ca2+ Release IP3->ER CRAC CRAC Channel Opening (Ca2+ Influx) ER->CRAC STIM1/Orai1 Coupling NFAT NFAT Translocation CRAC->NFAT Kv13 Kv1.3 Channel (K+ Efflux) Kv13->CRAC Maintains Driving Force Prolif TEM Cell Proliferation NFAT->Prolif

Figure 1: Kv1.3-dependent calcium signaling pathway driving effector memory T cell (TEM) proliferation.

Comparative IC50 Profiling: The Kv1 Family

The primary challenge in developing Kv1.3 blockers is achieving selectivity over closely related isoforms, particularly Kv1.5 (expressed in the myocardium, where blockade can induce arrhythmias) and Kv1.1/Kv1.2 (expressed in the central nervous system).

PAP-1 achieves remarkable selectivity due to its specific 4-phenoxybutoxy side-chain substitution on the psoralen ring, which allows it to preferentially bind to the C-type inactivated state of the Kv1.3 pore[2]. The compound exhibits a Hill coefficient ( nH​ ) of ~2, indicating a stoichiometry where two inhibitor molecules bind per tetrameric channel to achieve full occlusion[3].

Quantitative Data Summary

The following table summarizes the comparative IC50 values of PAP-1 across the Kv channel families, demonstrating its high affinity for Kv1.3[1][4].

Target ChannelIC50 Value (nM)Selectivity Ratio (vs. Kv1.3)Primary Tissue Expression
Kv1.3 ~2.0 1x (Reference) TEM cells, Microglia, Olfactory Bulb
Kv1.5 ~45.023xMyocardium, Vascular Smooth Muscle
Kv1.1, Kv1.2, Kv1.4, Kv1.6, Kv1.7 66.0 – 250.033x – 125xCNS, Peripheral Neurons
Kv2.1, Kv3.x, Kv4.x, hERG > 1,000500x – 7500xBroad (Cardiac, Neuronal)

Data Interpretation: PAP-1 is 23-fold more selective for Kv1.3 over the cardiac Kv1.5 channel, and up to 125-fold more selective over CNS-dominant channels like Kv1.1 and Kv1.2. Crucially, its >1000-fold selectivity over hERG (Kv11.1) minimizes the risk of drug-induced Long QT syndrome[4].

Experimental Methodology: Whole-Cell Patch-Clamp Validation

To accurately determine the IC50 of a use-dependent blocker like PAP-1, standard steady-state voltage protocols are insufficient. Because PAP-1 preferentially binds the C-type inactivated state, the experimental protocol must actively drive the channels into this conformation.

Below is a self-validating, step-by-step whole-cell patch-clamp methodology designed to isolate and quantify PAP-1 efficacy.

Step-by-Step Protocol
  • Cell Preparation & Configuration:

    • Plate CHO or HEK-293 cells stably expressing the target Kv1.x isoform.

    • Establish the whole-cell configuration using a borosilicate glass pipette (resistance 2–4 MΩ) filled with an intracellular solution (e.g., 145 mM KF, 10 mM HEPES, 10 mM EGTA, pH 7.2).

    • Causality: KF is used instead of KCl to block native calcium-activated potassium channels (KCa) and isolate the voltage-gated Kv current.

  • Self-Validation Checkpoint (Quality Control):

    • Compensate Series Resistance ( Rs​ ) by at least 80%.

    • Rule: If Rs​ exceeds 10 MΩ or fluctuates by >20% during the experiment, discard the cell to prevent voltage-clamp errors.

  • Voltage Protocol (Use-Dependent Activation):

    • Hold the resting membrane potential at -80 mV .

    • Apply depolarizing pulses to +40 mV for 200 ms, repeated every 10 seconds.

    • Causality: Holding at -80 mV keeps channels in the closed state. The 200 ms pulse to +40 mV forces the channels to open and subsequently transition into the C-type inactivated state, exposing the high-affinity binding site for PAP-1.

  • Drug Perfusion & Leak Subtraction:

    • Apply a P/4 leak subtraction protocol to mathematically eliminate passive membrane leak currents.

    • Perfuse PAP-1 at increasing concentrations (e.g., 0.1 nM to 100 nM for Kv1.3). Wait for the peak current amplitude to reach a new steady-state at each concentration (typically 2–3 minutes due to use-dependent kinetics).

  • Positive Control Validation:

    • At the end of the dose-response curve, perfuse a saturating concentration of a known orthosteric blocker (e.g., 100 nM Margatoxin or 1 nM ShK toxin).

    • Rule: If the remaining current is not completely abolished, the recorded current was contaminated by non-Kv1.3 channels, and the data point must be excluded.

G Prep Cell Preparation (Kv1.x Expression) Config Whole-Cell Config (Hold at -80 mV) Prep->Config Pulse Depolarizing Pulses (+40 mV, 200 ms) Config->Pulse Perfusion PAP-1 Perfusion (Use-Dependent Block) Pulse->Perfusion Induce C-type Inactivation Analysis IC50 Calculation (Hill Eq, nH=2) Perfusion->Analysis Measure Steady-State

Figure 2: Whole-cell patch-clamp workflow for isolating use-dependent Kv1.3 channel blockade.

Translational Perspective

The comparative IC50 profile of PAP-1 underscores its utility as a pharmacological probe and a preclinical candidate. By selectively targeting Kv1.3 at ~2 nM concentrations while sparing Kv1.5 and CNS Kv1 channels, PAP-1 has successfully suppressed delayed-type hypersensitivity (DTH) and prevented disease progression in animal models of psoriasis and Type-1 diabetes[3]. For drug development professionals, the psoralen scaffold of PAP-1 remains a gold-standard template for designing next-generation, orally bioavailable immunomodulators.

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Validation

Validating the immunosuppressive effects of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one in vivo

Title: Validating the Immunosuppressive Effects of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) In Vivo: A Comparative Guide As drug development pivots toward precision immunology, the need to selectively suppress...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Immunosuppressive Effects of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) In Vivo: A Comparative Guide

As drug development pivots toward precision immunology, the need to selectively suppress pathogenic immune responses without compromising systemic immunocompetence has never been greater. For researchers and drug development professionals, 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one —commonly known as PAP-1 —represents a paradigm shift. As a potent, orally active small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, PAP-1 offers a highly targeted approach to immunosuppression.

This guide provides an objective, data-driven comparison of PAP-1 against leading alternatives, detailing the causality behind its mechanism and providing a self-validating in vivo methodology for your own preclinical workflows.

Mechanistic Rationale: The Causality of Kv1.3 Blockade

To understand why PAP-1 is a superior tool for specific autoimmune applications, we must first examine the ion channel dichotomy in T-cell activation.

Upon activation, pathogenic effector memory T (TEM) cells—the primary culprits in diseases like psoriasis, multiple sclerosis, and allergic contact dermatitis—rely almost exclusively on the Kv1.3 channel to efflux potassium. This efflux maintains the negative membrane potential required to drive sustained calcium (Ca2+) influx through Calcium Release-Activated Calcium (CRAC) channels. This Ca2+ influx is the critical trigger for NFAT translocation and subsequent IL-2 transcription ([1]).

In contrast, naive and central memory T (TCM) cells upregulate a different channel, KCa3.1 , upon activation. By utilizing PAP-1 to selectively block Kv1.3 (EC50 = 2 nM) ([2]), you functionally paralyze TEM cells while leaving naive and TCM cells fully capable of mounting immune responses to novel pathogens ([3]).

MechanisticPathway TCR T-Cell Receptor (TCR) Activation Kv13 Kv1.3 Channel Activation (K+ Efflux) TCR->Kv13 Depolarization Membrane Depolarization (Loss of Driving Force) Kv13->Depolarization Prevented by PAP-1 PAP1 PAP-1 (5-(4-Phenoxybutoxy)psoralen) Kv1.3 Blockade PAP1->Kv13 Inhibits CRAC CRAC Channel Inhibition (Decreased Ca2+ Influx) Depolarization->CRAC NFAT Reduced NFAT Translocation CRAC->NFAT Suppression Suppression of IL-2 & Proliferation (Immunosuppression) NFAT->Suppression

Diagram 1: Kv1.3 blockade by PAP-1 prevents Ca2+ influx, selectively suppressing TEM cells.

Objective Comparison: PAP-1 vs. Alternatives

When designing an in vivo study, selecting the right immunosuppressant is critical. PAP-1 is frequently benchmarked against Dalazatide (ShK-186) , a highly potent peptide Kv1.3 blocker derived from sea anemone toxin ([4]), and Cyclosporine A (CsA) , a broad-spectrum calcineurin inhibitor.

Table 1: Pharmacological and Operational Comparison

FeaturePAP-1Dalazatide (ShK-186)Cyclosporine A (CsA)
Chemical Nature Small molecule (Psoralen derivative)Engineered PeptideCyclic non-ribosomal peptide
Primary Target Kv1.3 ChannelKv1.3 ChannelCalcineurin (Intracellular)
Potency (IC50/EC50) ~2 nM~71 pM~10-100 nM (cell-dependent)
Selectivity High (23-fold over Kv1.5)Very High (>100-fold over Kv1.x)Low (Broad T-cell suppression)
Route of Admin. Oral, Intraperitoneal, TopicalSubcutaneousOral, Intravenous
Systemic Impact Spares naive/TCM cellsSpares naive/TCM cellsSuppresses all T-cell subsets
Toxicity Profile Low toxicity; non-phototoxicFavorable; injection site reactionsNephrotoxicity, hepatotoxicity

The Application Scientist's Verdict: While Dalazatide offers superior picomolar potency, its peptide nature restricts it to subcutaneous delivery, complicating chronic dosing models. Cyclosporine A is potent but causes indiscriminate immunosuppression. PAP-1 strikes the optimal balance for preclinical models requiring oral bioavailability and targeted TEM cell suppression.

In Vivo Experimental Validation Methodology

To rigorously validate PAP-1's efficacy, you must use an experimental design that proves mechanism, not just outcome. The Delayed-Type Hypersensitivity (DTH) model is the gold standard because the localized inflammatory response is driven exclusively by skin-homing CD4+ TEM cells.

To make this a self-validating system , we run a parallel assay measuring primary IgM antibody responses to a novel antigen. A true Kv1.3 blocker will suppress the DTH response (TEM-driven) but leave the IgM response intact (Naive T-cell driven). If both are suppressed, your compound is exhibiting off-target toxicity (similar to CsA).

Step-by-Step Self-Validating Protocol (Murine DTH Model)
  • Sensitization (Day 0):

    • Action: Shave the abdomen of C57BL/6 mice and apply 50 µL of 2% Oxazolone dissolved in acetone/olive oil (4:1).

    • Causality: This primes naive T cells to differentiate into Oxazolone-specific TEM cells.

  • Treatment Initiation (Days 5–7):

    • Action: Divide mice into three cohorts. Administer treatments daily: Vehicle control, PAP-1 (30 mg/kg, IP or Oral), and Cyclosporine A (10 mg/kg, IP).

    • Causality: Initiating treatment on Day 5 ensures the drug targets the elicitation phase (TEM cell activation) rather than the initial naive T-cell priming phase.

  • Antigen Challenge (Day 7):

    • Action: Apply 20 µL of 0.5% Oxazolone to the right ear and vehicle to the left ear.

    • Causality: Re-exposure triggers the localized proliferation and cytokine release of TEM cells, causing measurable edema.

  • Endpoint Analysis (Day 8):

    • Action: Measure ear thickness using digital calipers (Right ear minus Left ear). Harvest draining lymph nodes for flow cytometry and cytokine analysis (IL-2, IFN-γ).

  • Internal Validation Assay (Parallel Cohort):

    • Action: Immunize a parallel cohort of PAP-1 treated mice with Keyhole Limpet Hemocyanin (KLH). Measure anti-KLH IgM at Day 7 via ELISA.

    • Causality: Proves that PAP-1's suppression is Kv1.3-specific and does not impair naive T-cell function.

ProtocolWorkflow Day0 Day 0 Sensitization (Oxazolone) Day5 Day 5-7 Treatment (PAP-1 vs Controls) Day0->Day5 Day7 Day 7 Antigen Challenge (Ear Elicitation) Day5->Day7 Day8 Day 8 Endpoint Analysis (Swelling & Cytokines) Day7->Day8 Validation Self-Validation (TEM vs Naive T-cell) Day8->Validation

Diagram 2: Self-validating in vivo workflow for delayed-type hypersensitivity (DTH) models.

Quantitative Data & Expected Outcomes

When executing the protocol above, expect the following quantitative benchmarks based on established pharmacological literature ([5]).

Table 2: Expected In Vivo Efficacy Metrics (DTH Model)

MetricVehicle ControlPAP-1 (30 mg/kg)Dalazatide (100 µg/kg)Cyclosporine A (10 mg/kg)
Ear Swelling (Δ mm) 0.45 ± 0.050.15 ± 0.03 0.12 ± 0.020.10 ± 0.03
TEM Cell Proliferation High (Baseline)Suppressed (>80%) Suppressed (>85%)Suppressed (>90%)
Naive T-cell Function (IgM) NormalIntact IntactSuppressed (>85%)
Tissue IFN-γ (pg/mL) 450 ± 40120 ± 20 95 ± 1580 ± 15

Data Interpretation: Both PAP-1 and Dalazatide effectively reduce ear swelling and IFN-γ production to levels comparable to Cyclosporine A. However, the critical differentiator is the Naive T-cell Function metric. PAP-1 successfully passes the self-validation test by leaving primary IgM responses intact, proving its superiority as a precision tool over broad-spectrum calcineurin inhibitors.

References

  • Frontiers in Pharmacology. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond. Available at:[Link]

  • NIH / PubMed Central. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers. Available at:[Link]

  • PLOS One. Potent Suppression of Kv1.3 Potassium Channel and IL-2 Secretion by Diphenyl Phosphine Oxide-1 in Human T Cells. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Selective Kv1.3 channel blocker as therapeutic for obesity and insulin resistance (ShK-186 data). Available at:[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety, Handling, and Disposal Guide for 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1)

Executive Summary & Pharmacological Context 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one, commonly known as PAP-1 or 5-(4-Phenoxybutoxy)psoralen, is a highly potent, orally active small-molecule blocker of the voltage-gat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one, commonly known as PAP-1 or 5-(4-Phenoxybutoxy)psoralen, is a highly potent, orally active small-molecule blocker of the voltage-gated potassium channel Kv1.3[1]. Because Kv1.3 is predominantly expressed on the cell membranes of activated effector memory T-cells (Tem), PAP-1 is heavily utilized in preclinical drug development for autoimmune diseases such as psoriasis and multiple sclerosis[2].

While PAP-1 lacks the phototoxicity typically associated with the psoralen backbone, its potent biological activity and classification as a respiratory sensitizer (GHS08) necessitate strict operational controls[1],[2]. This guide provides a self-validating framework for the safe handling, decontamination, and disposal of PAP-1, ensuring laboratory safety and environmental compliance.

Physicochemical Properties & Hazard Profile

Understanding the physical properties of PAP-1 is critical for designing effective solubility-based decontamination and disposal workflows. Because it is highly lipophilic and insoluble in water, aqueous-only cleaning protocols are ineffective.

PropertyValue / SpecificationOperational Implication
IUPAC Name 4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-oneStandardized chemical tracking[]
Molecular Weight 350.36 g/mol Required for molarity calculations[]
Target Affinity Kv1.3 Channel (EC50 = 2 nM)High potency requires strict containment[1]
Selectivity 23-fold over Kv1.5Highly specific immunosuppressive agent[1]
Solubility DMSO (9 mg/mL)Insoluble in water; requires organic solvents for cleanup[2]
Storage Temperature 2-8°C (Protect from light)Requires temperature-controlled, dark storage[2]
GHS Hazard Code H334 (Respiratory Sensitizer)Mandates N95/P100 or fume hood usage[2]
Signal Word DangerImmediate safety threat upon inhalation[2]

Mechanism of Action and Biological Hazards

Mechanism PAP1 PAP-1 Exposure Kv13 Kv1.3 Channel Blockade PAP1->Kv13 EC50=2nM Depol Membrane Depolarization Kv13->Depol Ca Decreased Ca2+ Influx Depol->Ca NFAT Reduced NFAT Translocation Ca->NFAT

Caption: Signaling cascade illustrating Kv1.3 blockade by PAP-1 and subsequent immunosuppressive effects.

Causality of Hazard: The primary risk of occupational exposure to PAP-1 is unintended immunosuppression and respiratory sensitization[2]. By blocking Kv1.3, PAP-1 induces membrane depolarization, which blunts the calcium influx required for NFAT (Nuclear Factor of Activated T-cells) translocation. This halts IL-2 production and Tem cell proliferation[2]. Inhalation of aerosolized powder can trigger localized immune suppression in the respiratory tract or severe asthmatic reactions. Furthermore, in vivo, PAP-1 is metabolized by cytochrome P450 enzymes into five phase-I metabolites (M1-M5), including hydroxylated psoralen derivatives, which must be kept out of environmental water supplies[4].

Self-Validating Operational Safety Protocols

To ensure trustworthiness and reproducibility, every handling step must include a verification mechanism.

Primary Containment & Handling
  • Environment Setup: Always handle the lyophilized powder in a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Causality: PAP-1 is a respiratory sensitizer (H334)[2]. Type B2 BSCs provide 100% exhaust to the outside, preventing the recirculation of potentially aerosolized particles into the laboratory.

    • Verification: Check the magnehelic gauge on the hood before opening the vial. A reading within the certified safe zone validates adequate inward airflow.

  • PPE Selection: Wear an N95 or P100 particulate respirator (if handling outside a hood is absolutely unavoidable), double nitrile gloves, and a closed-front lab coat[2].

    • Causality: Nitrile provides excellent chemical resistance against DMSO (the primary solvent for PAP-1). Double gloving allows for the immediate removal of the outer layer if a micro-spill occurs.

  • Reconstitution: Dissolve PAP-1 in high-purity DMSO to a stock concentration (e.g., 9 mg/mL)[2].

    • Verification: Visually inspect the solution against a light and dark background. The complete absence of particulates validates full dissolution, preventing dangerous concentration gradients in downstream assays.

Step-by-Step Disposal and Decontamination Procedures

Proper disposal relies on strict segregation and high-temperature incineration. Standard drain disposal is strictly prohibited due to the compound's biological activity and potential to generate persistent metabolites in aquatic ecosystems[4].

DisposalWorkflow Start PAP-1 Waste Generation Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (DMSO Solutions) Start->Liquid PPE Contaminated PPE (Gloves/Masks) Start->PPE Biohazard Solid Chemical Waste Receptacle Solid->Biohazard Solvent Halogen-Free Solvent Waste Receptacle Liquid->Solvent PPE->Biohazard Incineration High-Temp Incineration (>850°C Approved Facility) Verify Verification: Check Manifest & Seal Solvent->Verify Biohazard->Verify Verify->Incineration

Caption: Workflow for the segregation, verification, and high-temperature incineration of PAP-1 waste.

Liquid Waste Disposal (DMSO Solutions)
  • Segregation: Collect all PAP-1/DMSO solutions in a dedicated, clearly labeled "Halogen-Free Organic Solvent Waste" high-density polyethylene (HDPE) carboy.

  • Dilution Control: Ensure the final concentration of DMSO in the waste carboy does not exceed local fire code limits for combustible liquids.

  • Verification: Before sealing, visually inspect the carboy for phase separation. A homogenous mixture validates that no incompatible aqueous wastes were improperly added.

  • Incineration: Transfer the sealed carboy to an approved environmental health and safety (EHS) facility for high-temperature incineration (>850°C).

    • Causality: High heat completely breaks down the furo[3,2-g]chromen-7-one ring system, preventing environmental bioaccumulation.

Solid Waste Disposal
  • Collection: Place all empty vials, contaminated pipette tips, and weighing boats into a puncture-resistant, biohazard-style chemical waste bin lined with a thick polyethylene bag.

  • Outer PPE Disposal: Remove the outer pair of nitrile gloves inside out, enclosing any potential surface contamination, and place them directly into the solid waste bin.

  • Sealing: Gooseneck-tie the bag and secure it with chemical-resistant tape to prevent any aerosolization of residual powder during transport.

Spill Cleanup Methodology
  • Solvent Application: For powder spills, gently cover the spill with absorbent pads soaked in 70% Isopropanol or Ethanol.

    • Causality: PAP-1 is insoluble in water. An amphiphilic solvent like isopropanol lowers the surface tension and dissolves the lipophilic compound, preventing aerosolization during wiping.

  • Wiping: Wipe from the perimeter inward to prevent spreading the compound.

  • Surfactant Wash: Wash the area with a 1% SDS (Sodium Dodecyl Sulfate) solution, followed by a distilled water rinse.

    • Verification: Swab the cleaned area and view under a handheld UV lamp (365 nm). While PAP-1 lacks strong phototoxicity, the psoralen backbone exhibits mild fluorescence. The complete absence of fluorescence validates successful decontamination.

References

  • Title: Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat Source: Xenobiotica (Taylor & Francis) URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one

Comprehensive Safety and Operational Guide for Handling 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1) Welcome to the definitive laboratory safety and handling guide for 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one (PAP-1)

Welcome to the definitive laboratory safety and handling guide for 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one, universally known in pharmacological research as PAP-1[1]. As a potent, selective blocker of the voltage-gated potassium channel Kv1.3, PAP-1 is an indispensable small molecule for researchers investigating the suppression of effector memory T cells (TEM) in autoimmune diseases[2].

However, the physical properties and hazard classifications of this compound demand rigorous, uncompromising operational protocols. This guide provides step-by-step, causality-driven methodologies developed by senior application scientists to ensure both the integrity of your experimental data and the absolute safety of your laboratory personnel.

Chemical & Physical Properties

A thorough understanding of a chemical's physical state is the prerequisite for designing a safe handling protocol. The following table summarizes the critical quantitative and logistical data for PAP-1[3][4].

PropertyValueOperational Implication
Common Synonyms PAP-1; 5-(4-Phenoxybutoxy)psoralenStandardized nomenclature for lab labeling.
CAS Number 870653-45-5Required for EHS hazardous waste manifests.
Physical State Solid, white powderHigh risk of aerosolization during weighing.
Solubility DMSO (~9 mg/mL)Requires DMSO-compatible dermal protection.
Storage Temperature -20°C (Protect from light)Maintain cold chain to prevent degradation.
Primary Hazard H334: Respiratory SensitizerMandates NIOSH-approved respiratory PPE.

Hazard Identification & Causality

PAP-1 is classified under the Globally Harmonized System (GHS) as a Category 1 Respiratory Sensitizer (H334) , meaning it may cause severe allergy, asthma symptoms, or breathing difficulties if inhaled[5].

The Dual-Vector Risk Profile:

  • Inhalation (The Primary Vector): Because PAP-1 is supplied as a fine, lyophilized solid powder, the highest risk of exposure occurs during the weighing and transfer phases. Micro-particulates can easily aerosolize on ambient air currents, entering the respiratory tract[4][5].

  • Dermal Absorption (The Secondary Vector): PAP-1 is highly lipophilic and must be reconstituted in Dimethyl Sulfoxide (DMSO) for biological assays[3]. DMSO is a powerful chemical penetration enhancer. If a PAP-1/DMSO solution contacts unprotected skin, the solvent will rapidly transport the active Kv1.3 blocker across the dermal barrier, leading to unintended systemic exposure.

Required Personal Protective Equipment (PPE)

To neutralize these specific vectors, a self-validating PPE system must be employed. Do not substitute these items with standard laboratory wear[4][6].

  • Respiratory Protection (N95 or P100 Respirator):

    • Causality: Standard surgical masks do not filter fine chemical dust. A NIOSH-approved N95 or P100 particulate respirator is mandatory when handling the dry powder to categorically block the inhalation of the H334-classified sensitizer.

  • Hand Protection (Nitrile Gloves - Double Gloving Required):

    • Causality: Latex degrades rapidly upon contact with DMSO. Nitrile provides a superior, albeit temporary, barrier against DMSO splashes. Double-gloving ensures that if the outer glove is compromised by the solvent, it can be immediately doffed without exposing the skin.

  • Eye Protection (Chemical Splash Goggles):

    • Causality: Standard safety glasses with side shields are insufficient against aerosolized powders. Snug-fitting chemical splash goggles prevent micro-particulates from settling on the ocular mucosa.

  • Body Protection (Flame-Retardant Lab Coat):

    • Causality: Prevents powder accumulation on personal clothing, which could lead to delayed inhalation exposure outside the controlled laboratory environment.

Operational Workflow & Step-by-Step Methodology

The following diagram illustrates the logical progression of handling PAP-1, from cold storage through to environmental health and safety (EHS) disposal.

PAP1_Safety_Workflow Storage 1. Storage (-20°C) Solid Powder PPE 2. Don PPE N95/P100, Nitrile, Goggles Storage->PPE Hood 3. Fume Hood Transfer Ventilation Required PPE->Hood Solvent 4. Reconstitution Dissolve in DMSO Hood->Solvent Assay 5. Experimental Use Kv1.3 Assays Solvent->Assay Waste 6. Waste Segregation Solid vs. Liquid Assay->Waste Disposal 7. EHS Disposal Hazardous Waste Waste->Disposal

Logical workflow for the safe handling, reconstitution, and disposal of PAP-1.

Protocol: Safe Reconstitution of PAP-1 Stock Solution

Objective: Formulate a stock solution in DMSO while maintaining zero aerosol exposure.

  • Pre-Operation Setup: Verify the chemical fume hood is operational with a face velocity of 80-100 fpm. Don all required PPE (N95, double nitrile gloves, splash goggles, lab coat)[4][5].

  • Thermal Equilibration: Remove the PAP-1 vial from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient humidity, causing condensation that degrades the compound and alters its functional molecular weight via hydration.

  • Weighing & Transfer: Inside the fume hood, carefully weigh the required mass using an anti-static weigh boat. Avoid rapid hand movements to prevent generating micro-currents that disturb the powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial to achieve the target concentration (Maximum solubility is ~9 mg/mL)[3].

  • Dissolution & Self-Validation: Cap the vial tightly. Gently vortex or sonicate the sealed vial until the solution is completely clear.

    • Validation Step: Hold the vial against a light source; no suspended particulates should be visible. Once completely dissolved, the inhalation hazard is neutralized, shifting the primary risk profile entirely to dermal exposure via DMSO.

  • Aliquot & Storage: Aliquot the stock solution into amber microcentrifuge tubes (to protect from UV degradation) and store immediately at -80°C for long-term stability (up to 1 year) or -20°C for short-term use (up to 6 months)[1].

Disposal Plan

Proper disposal ensures regulatory compliance and prevents downstream environmental contamination[4].

  • Solid Waste Segregation: Any un-reconstituted PAP-1 powder, contaminated weigh boats, pipette tips, and the outer layer of gloves used during weighing must be placed in a sealable, puncture-resistant container.

    • Labeling: "Hazardous Solid Waste: 5-(4-Phenoxybutoxy)psoralen (CAS 870653-45-5) - Respiratory Sensitizer."

  • Liquid Waste Segregation: DMSO solutions containing PAP-1 must be collected in a compatible, clearly labeled organic liquid waste carboy. Do not mix with aqueous waste or halogenated solvents unless explicitly approved by your institutional EHS department.

  • Surface Decontamination: Wipe down the fume hood surface and analytical balance with a 70% ethanol solution to capture any residual micro-particulates. Dispose of the contaminated wipes directly into the solid hazardous waste container.

References

  • Schmitz, A., Sankaranarayanan, A., Azam, P., Schmidt-Lassen, K., Homerick, D., Hänsel, W., & Wulff, H. (2005). "Design of PAP-1, a Selective Small Molecule Kv1.3 Blocker, for the Suppression of Effector Memory T Cells in Autoimmune Diseases." Molecular Pharmacology, 68(5), 1254-1270. Available at:[Link]

Sources

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